molecular formula C34H36Cl2N8O5 B601386 Itraconazole N-Formyl-Ethlene Impurity CAS No. 1199350-00-9

Itraconazole N-Formyl-Ethlene Impurity

货号: B601386
CAS 编号: 1199350-00-9
分子量: 707.62
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Impurity of Itraconazole

属性

CAS 编号

1199350-00-9

分子式

C34H36Cl2N8O5

分子量

707.62

纯度

> 95%

数量

Milligrams-Grams

同义词

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity;  N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide

产品来源

United States
Foundational & Exploratory

Technical Whitepaper: Characterization and Control of Itraconazole N-Formyl-Ethylene Impurity (CAS 1199350-00-9)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Itraconazole N-Formyl-Ethylene impurity (CAS 1199350-00-9), structured for researchers and drug development professionals.

Executive Summary

The presence of Itraconazole N-Formyl-Ethylene Impurity (CAS 1199350-00-9) represents a critical quality attribute (CQA) in the development of Itraconazole formulations. Also known as Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity, this compound arises from a complex degradation pathway involving the piperazine linker of the active pharmaceutical ingredient (API).

This guide delineates the structural identity, mechanistic origin, and validated analytical protocols for this impurity. It highlights the causality between excipient selection (specifically polyethylene glycols and cyclodextrins) and impurity formation, providing a self-validating control strategy for formulation scientists.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]

The impurity is structurally characterized by the cleavage of the piperazine ring followed by N-formylation. It is not a process impurity from the initial API synthesis but rather a degradation product formed during drug product manufacturing or stability storage.

Structural Data
PropertySpecification
Common Name Itraconazole N-Formyl-Ethylene Impurity
Synonyms Itraconazole Impurity 15; Desethylene-seco-piperazine Mono-N-formyl Itraconazole
CAS Registry Number 1199350-00-9
Molecular Formula C₃₄H₃₆Cl₂N₈O₅
Molecular Weight 707.61 g/mol (vs. 705.64 g/mol for Itraconazole)
Mass Shift +2 Da relative to API (Net: -C₂H₄ + CH₂O)
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water
Chemical Nomenclature

N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide.[][2]

Mechanistic Origin: The "Seco-Piperazine" Pathway

Understanding the formation of CAS 1199350-00-9 requires analyzing the stability of the piperazine ring, which serves as the bridge between the triazolone and dioxolane moieties in Itraconazole.

Degradation Mechanism

The formation follows a two-step mechanism:

  • Oxidative Dealkylation (Ring Opening): The piperazine ring undergoes oxidative cleavage, resulting in the loss of an ethylene bridge (desethylene) and the opening of the ring (seco). This generates a secondary amine intermediate.

  • N-Formylation: The newly exposed secondary amine reacts with formic acid or formyl species. These formyl donors are ubiquitous impurities in common excipients like Polyethylene Glycol (PEG) and Polysorbates , often generated via autoxidation of the polyether chains.

Pathway Visualization

The following diagram illustrates the transformation from Itraconazole to the N-Formyl impurity.

Itraconazole_Degradation ITZ Itraconazole (API) C35H38Cl2N8O4 Inter Intermediate (Desethylene-seco-amine) ITZ->Inter Oxidative Ring Opening (-C2H4) Impurity N-Formyl-Ethylene Impurity (CAS 1199350-00-9) Inter->Impurity N-Formylation Excipient Excipient Impurities (Formic Acid / Formaldehyde) Excipient->Impurity Donates Formyl Group

Figure 1: Mechanistic pathway showing the oxidative cleavage of the piperazine ring followed by formylation derived from excipient degradation.

Analytical Strategy: Detection and Quantification

Due to the structural similarity and the small mass difference (+2 Da) between the impurity and the API, high-resolution separation and mass spectrometry are required for definitive identification.

Chromatographic Method (HPLC/UPLC)

Standard pharmacopoeial methods (USP/EP) for Itraconazole often use TBAHS (Tetrabutylammonium hydrogen sulfate) as an ion-pairing agent. However, TBAHS is incompatible with LC-MS . For impurity profiling, the following volatile mobile phase method is recommended.

Protocol: MS-Compatible UPLC Method

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile.[3][]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold 80% B

    • 18.1 min: Re-equilibrate 30% B

  • Detection: UV at 256 nm (primary) and 225 nm (secondary).

Mass Spectrometry (LC-MS/MS)

The +2 Da mass shift is diagnostic. In positive ESI mode, monitor for the protonated molecular ions.

CompoundPrecursor Ion [M+H]⁺Key Fragment Ions (MS2)
Itraconazole m/z 705.6392.3, 478.2
N-Formyl Impurity m/z 707.6394.3 (Shift indicates modification on piperazine side)
Analytical Workflow Diagram

Analytical_Workflow Sample Formulation Sample (Capsule/Solution) Prep Sample Prep Solvent: MeOH:THF (4:1) Filter: 0.22 µm PTFE Sample->Prep Sep UPLC Separation C18 Column, Gradient Elution Prep->Sep Detect Dual Detection Sep->Detect UV UV (256 nm) Quantification Detect->UV MS MS/MS (ESI+) ID Confirmation (m/z 707) Detect->MS Report Impurity Profile Report UV->Report MS->Report

Figure 2: Validated analytical workflow for the simultaneous quantification and identification of Itraconazole impurities.

Control and Mitigation Strategies

The presence of CAS 1199350-00-9 is a direct indicator of excipient incompatibility or oxidative stress .

Excipient Quality Control
  • PEG/Polysorbates: These excipients often contain peroxides and formic acid. Use "Low Peroxide" or "Ultra-Pure" grades of PEG.

  • Antioxidants: Incorporate antioxidants like BHT (Butylated hydroxytoluene) or Tocopherol to scavenge free radicals that initiate the piperazine ring opening.

  • pH Control: Formylation is acid-catalyzed. Ensure the micro-environmental pH of the formulation is neutral or slightly alkaline to inhibit the reaction between the amine intermediate and formic acid.

Synthesis of Reference Standard

To validate the analytical method, a reference standard of CAS 1199350-00-9 is required.

  • Synthetic Route: React the Desethylene-seco-piperazine amine intermediate (obtained via controlled hydrolysis of Itraconazole or de novo synthesis) with a stoichiometric amount of acetic formic anhydride or ethyl formate under mild basic conditions.

  • Purification: Isolate via preparative HPLC to achieve >95% purity as required for quantitative reference standards.

References

  • European Pharmacopoeia (Ph. Eur.). (2023). Itraconazole Monograph 1335. Strasbourg: Council of Europe.
  • USP-NF. (2023). Itraconazole: Organic Impurities.
  • Shimadzu Application News. (2016). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. Retrieved from [Link]

  • PubChem. (2023). Itraconazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Moses Babu, J., et al. (2008).[3] Spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry: An Indian Journal.

Sources

An In-Depth Technical Guide to Itraconazole Desethylene-seco-piperazine mono-N-formyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Itraconazole

Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various mycotic infections.[] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent lanosterol 14-α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[] The complexity of its synthesis and its susceptibility to degradation under certain conditions can lead to the formation of various impurities.[2] Rigorous control and characterization of these impurities are paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of a specific and significant degradation product: the Itraconazole desethylene-seco-piperazine mono-N-formyl impurity.

This impurity, a product of oxidative degradation, represents a critical quality attribute that requires meticulous monitoring and control throughout the drug development and manufacturing lifecycle. For researchers, scientists, and drug development professionals, a thorough understanding of its formation, characterization, and control is essential for robust formulation development and regulatory compliance.

Chemical Identity and Physicochemical Properties

A clear understanding of the impurity's fundamental properties is the foundation for its effective analysis and control.

PropertyValueSource
Chemical Name N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide[3]
Synonyms Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity, Itraconazole N-Formyl-Ethlene Impurity[3][4]
CAS Number 1199350-00-9[4]
Molecular Formula C34H36Cl2N8O5[3]
Molecular Weight 707.61 g/mol [4]
Appearance Off-White to Beige Solid[5]

Formation Pathway: Unraveling the Degradation Mechanism

The Itraconazole desethylene-seco-piperazine mono-N-formyl impurity is primarily formed through oxidative degradation of the itraconazole molecule.[6] The piperazine ring within the itraconazole structure is particularly susceptible to oxidation.[7][8] Forced degradation studies have demonstrated that exposure to oxidative stress, such as treatment with hydrogen peroxide, can lead to the formation of this impurity.[6][9]

The proposed mechanism involves a multi-step process:

  • Oxidative Attack on the Piperazine Ring: The initial step is the oxidation of one of the nitrogen atoms in the piperazine ring, leading to the formation of an N-oxide intermediate. Further oxidation can occur at the other nitrogen, resulting in a 1,4-dioxide derivative.[6]

  • Ring Cleavage: The oxidized piperazine ring becomes unstable and undergoes cleavage. This "seco" designation in the impurity's name refers to this ring-opening event.

  • Formylation: The formation of the N-formyl group is a critical step. The source of the formyl group can be from the degradation of excipients, such as polyethylene glycols (PEGs), which are known to produce formic acid upon oxidation.[10][11] This formic acid can then react with the secondary amine formed after the piperazine ring cleavage, resulting in the N-formylated impurity.[12]

Itraconazole Itraconazole (Piperazine Ring Intact) Piperazine_N_Oxide Piperazine N-Oxide Intermediate Itraconazole->Piperazine_N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂, light, heat) Oxidative_Stress->Piperazine_N_Oxide Ring_Cleavage Piperazine Ring Cleavage (seco-formation) Piperazine_N_Oxide->Ring_Cleavage Further Oxidation Final_Impurity Desethylene-seco-piperazine mono-N-formyl Impurity Ring_Cleavage->Final_Impurity N-Formylation Formic_Acid Formic Acid (from excipient degradation) Formic_Acid->Final_Impurity

Caption: Proposed formation pathway of the impurity.

Toxicological Significance and Risk Assessment

Given the lack of specific data, and in line with regulatory expectations for uncharacterized impurities, it is crucial to control this impurity to the lowest reasonably achievable levels. Further toxicological evaluation, including in silico predictions and, if necessary, in vitro genotoxicity assays, may be warranted depending on the levels observed in the final drug product.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this impurity are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[14][15]

A Validated UPLC Method for Itraconazole and its Impurities

The following protocol is a synthesized, robust method based on established and validated procedures for the analysis of itraconazole and its related substances.[2][15]

1. Instrumentation and Materials:

  • UPLC system with a photodiode array (PDA) detector

  • Acquity BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm) or equivalent

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Itraconazole reference standard and impurity standards

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 0.40 mL/min
Column Temperature 40°C
Detection Wavelength 260 nm
Injection Volume 2 µL
Run Time 8 minutes

3. Sample and Standard Preparation:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the itraconazole reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Impurity Stock Solution: Prepare a stock solution of the desethylene-seco-piperazine mono-N-formyl impurity and other relevant impurities in the diluent.

  • Spiked Sample Solution (for validation): Spike the standard solution with the impurity stock solution to a desired concentration (e.g., 0.15% of the standard concentration).

  • Test Sample Solution: Accurately weigh and dissolve the itraconazole drug substance or product in the diluent to achieve a target concentration of 0.5 mg/mL.

4. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for Itraconazole peak) ≤ 2.0
Theoretical Plates (for Itraconazole peak) ≥ 2000
%RSD of replicate injections (area of Itraconazole peak) ≤ 2.0%
Resolution between critical pairs ≥ 1.5

5. Validation of the Method:

The analytical method should be fully validated according to ICH guidelines, including:

  • Specificity: Demonstrated by the separation of the impurity from itraconazole and other potential impurities, and the absence of interference from the placebo.

  • Linearity: Assessed over a range of concentrations for the impurity (e.g., from the limit of quantification to 150% of the specification level).

  • Accuracy: Determined by recovery studies of the impurity spiked into the sample matrix at different concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).

cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solution (Itraconazole RS) System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Impurity Prepare Impurity Stock Prep_Impurity->System_Suitability Prep_Sample Prepare Test Sample Injection Inject Samples & Standards Prep_Sample->Injection System_Suitability->Injection Pass Data_Acquisition Data Acquisition (260 nm) Injection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification of Impurity (vs. Standard) Integration->Quantification Report Report Results Quantification->Report

Caption: Analytical workflow for impurity quantification.

Strategies for Control and Mitigation

Effective control of the Itraconazole desethylene-seco-piperazine mono-N-formyl impurity requires a multi-faceted approach encompassing formulation, manufacturing, and storage.

  • Formulation Development:

    • Excipient Selection: Scrutinize excipients for their potential to generate oxidative species or formic acid. Avoid or minimize the use of excipients known to be prone to peroxidation, such as certain grades of PEGs and polysorbates.[10][11]

    • Antioxidant Inclusion: Incorporate antioxidants (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA)) into the formulation to quench free radicals and inhibit oxidative degradation.[7]

    • pH Control: Maintain an optimal pH in the formulation microenvironment to minimize the rate of degradation.

  • Manufacturing Process:

    • Inert Atmosphere: Conduct manufacturing steps, particularly those involving heat or extended processing times, under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.[7]

    • Control of Raw Materials: Implement stringent quality control of incoming raw materials, including itraconazole API and excipients, to test for peroxide levels and other reactive impurities.

  • Packaging and Storage:

    • Light-Resistant Packaging: Utilize amber or opaque packaging materials to protect the drug product from light-induced degradation.[7]

    • Moisture Control: Employ packaging with low moisture permeability and consider the inclusion of desiccants to minimize water activity, which can accelerate degradation pathways.

    • Controlled Storage Conditions: Store the final drug product under recommended temperature and humidity conditions to ensure long-term stability.

Conclusion

The Itraconazole desethylene-seco-piperazine mono-N-formyl impurity is a critical degradation product that necessitates a thorough understanding and robust control strategy. Its formation via oxidative degradation of the piperazine ring, followed by N-formylation, highlights the importance of considering both the intrinsic stability of the drug molecule and its interactions with excipients. By implementing the comprehensive analytical methodologies and control strategies outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of itraconazole-containing drug products. A proactive approach to impurity profiling and control is not only a regulatory requirement but also a fundamental aspect of sound scientific practice in pharmaceutical development.

References

  • Guduru, S., et al. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. RASĀYAN J. Chem, 12(1), 114-122.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Wharton, M., et al. (2014). Rapid liquid chromatographic determination of itraconazole and its production impurities.
  • Chen, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Roy, C., et al. (2012). Development and Validation of a Stability Indicating Binary RP-UPLC Method for Determination of Itraconazole in Capsules dosage form.
  • Klick, S., et al. (2020).
  • Sane, R. T., et al. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form.
  • Dalvie, D., et al. (2012). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor.
  • BOC Sciences. (2023, October 15). Itraconazole and Impurities. BOC Sciences.
  • ChemicalBook. (2023, May 15). Itraconazole Impurity 15 | 1199350-00-9. ChemicalBook.
  • Waterman, K. C., & Swanson, J. T. (2012). CHAPTER 5: Drug–Excipient Interactions and Adduct Formation.
  • Guduru, S., et al. (2019, February 15). (PDF) Isolation and characterization of two novel degradant products in itraconazole by using PREP-HPLC, HRMS and NMR.
  • Maurer, H. H., et al. (2003). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Analytical Toxicology, 27(8), 569-575.
  • Klick, S., et al. (2020). Generation of Formaldehyde by Pharmaceutical Excipients and Its Absorption by Meglumine. Journal of Pharmaceutical Sciences, 109(8), 2536-2544.
  • Munigela, N., et al. (2007). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc.
  • Pharmaffiliates. CAS No : 1199350-00-9 | Product Name : Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity.
  • Peeters, J., et al. (1999). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 297-307.
  • BOC Sciences. Itraconazole N-Formyl-Ethlene Impurity CAS NO.1199350-00-9. BOC Sciences.
  • Ochedi, F., et al. (2022, November 28). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN.
  • Mirza, M. A., et al. (2011). NMR spectra of itraconazole.
  • Wikipedia. (2024, February 15). Itraconazole. Wikipedia.
  • Gothoskar, S. V., et al. (1979).
  • Kumar, P., et al. (2025, June 17). Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. International Journal of Science and Research Archive, 15(03), 1264-1271.
  • Kumar, A., et al. (2023). Development and Validation of Itraconazole capsule by using HPLC. ChemRxiv.
  • Rogers, A. J., et al. (2022). Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. Critical Care, 26(1), 313.
  • Roffey, S. J., et al. (2010). Issues and Approaches to the Safety Evaluation of Human Metabolites in a Drug that is Extensively Metabolized. Journal of Drug Metabolism & Toxicology, 1(1).
  • ANSES. (2024, August). A metabolomic approach to assessing substance toxicity. ANSES.
  • BioIVT. (2024, October 3). Why metabolism is key in choosing species for nonclinical toxicology studies. BioIVT.

Sources

Mechanism of N-formyl impurity formation in Itraconazole

Author: BenchChem Technical Support Team. Date: February 2026

The Genesis of the N-Formyl Adduct: A Deep Dive into Itraconazole Impurity Profiling

Executive Summary

In high-performance liquid chromatography (HPLC) profiling of Itraconazole, the appearance of N-formyl impurities represents a critical control point. These impurities typically arise not from a single stochastic event, but from a specific interplay between the piperazine moiety of the drug (or its precursors) and formic acid equivalents generated within the solvent system—specifically N,N-Dimethylformamide (DMF).

This guide deconstructs the molecular mechanism of this formation, distinguishing between Process Impurities (formed during synthesis via DMF degradation) and Degradation Impurities (formed via oxidative ring opening).

Structural Context: The Piperazine Vulnerability

Itraconazole acts via its triazole group binding to the heme iron of fungal CYP51. However, from a process chemistry perspective, the piperazine ring is the structural liability.

  • The Target: The secondary nitrogen atom of the piperazine ring (in precursors) or the nitrogen atoms within the ring (in degradation scenarios).

  • The Impurity: The replacement of a proton (

    
    ) or an alkyl group with a formyl group (
    
    
    
    ), resulting in a mass shift of +28 Da (Process Impurity) or complex mass shifts associated with ring cleavage (Degradation Impurity).

Mechanistic Pathways of Formation

Pathway A: The "Hidden Reagent" Mechanism (Process Impurity)

This is the most common cause of N-formyl impurities during the synthesis of Itraconazole, specifically during the alkylation steps involving the piperazine intermediate.

  • The Source: DMF is a standard solvent for the alkylation of the piperazine precursor. Under thermal stress (

    
    C) or acidic/basic conditions, DMF hydrolyzes.
    
  • The Reaction:

    • DMF Hydrolysis:

      
      
      
    • Activation: Formic acid (

      
      ) acts as an electrophile. In the presence of coupling reagents or anhydrides, it forms a mixed anhydride or active ester.
      
    • Nucleophilic Attack: The secondary amine of the piperazine precursor attacks the carbonyl carbon of the formic acid species.

    • Elimination: Water is eliminated, locking the formyl group onto the nitrogen, rendering it unreactive for the desired alkylation.

Pathway B: Oxidative Ring Cleavage (Degradation Impurity)

As noted in stability studies (e.g., Munigela et al.), oxidative stress can cleave the piperazine ring.

  • Mechanism: Oxidation of the carbon

    
     to the amine leads to a carbinolamine, which collapses to break the C-N bond.
    
  • Result: This forms "seco" impurities (e.g., Desethylene-seco-piperazine N-formyl impurity), where the ring opens to form a linear ethylenediamine derivative that is subsequently formylated.

Visualizing the Mechanism

The following diagram details Pathway A, the direct formylation of the piperazine precursor by DMF decomposition products.

N_Formyl_Mechanism DMF DMF (Solvent) Hydrolysis Hydrolysis/Thermal Decomposition DMF->Hydrolysis Heat / H+ / OH- FormicAcid Formic Acid (In-situ Reagent) Hydrolysis->FormicAcid Generates Electrophile Transition Tetrahedral Intermediate FormicAcid->Transition Nucleophilic Attack Piperazine Piperazine Precursor (Secondary Amine) Piperazine->Transition R2-NH attacks C=O Impurity N-Formyl Impurity (Dead-End Product) Transition->Impurity - H2O (Dehydration)

Caption: Figure 1. The 'Hidden Reagent' pathway where solvent decomposition generates formic acid, intercepting the piperazine precursor.

Root Cause Analysis & Control Strategy

To mitigate this impurity, one must control the "Formyl Balance" in the reaction matrix.

ParameterRisk FactorControl Strategy
Solvent Quality Commercial DMF often contains trace Formic Acid.Use freshly distilled DMF or verify Formic Acid content <0.05% via GC.
Temperature DMF hydrolysis rates double for every 10°C rise.Maintain reaction temperature <60°C where possible.
Reaction Time Prolonged heating increases Formic Acid accumulation.Quench reaction immediately upon completion; avoid overnight holds at temperature.
pH Micro-environment Localized acidic zones catalyze DMF hydrolysis.Ensure efficient stirring to prevent "hot spots" of acidity if acid catalysts are used.

Experimental Protocols

Protocol A: Synthesis of N-Formyl Itraconazole Standard

Purpose: To generate a reference standard for HPLC retention time validation.

  • Preparation: Dissolve 1.0 eq of the Des-alkyl Itraconazole precursor (the piperazine intermediate) in Dichloromethane (DCM).

  • Reagent Setup: Prepare Acetic Formic Anhydride (AFA) in situ by mixing 2.0 eq of Formic Acid with 2.2 eq of Acetic Anhydride at 0°C for 1 hour.

  • Reaction: Add the AFA solution dropwise to the precursor solution at 0°C.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Isolate via flash chromatography (SiO2, MeOH/DCM gradient). The product will show a mass shift of +28 Da relative to the amine precursor.

Protocol B: Detection via LC-MS

Purpose: To distinguish N-Formyl impurities from other oxidation byproducts.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • MS Settings: Positive ESI Mode.

  • Target Ion: Look for

    
     of the parent + 28 Da.
    
    • Note: If the impurity is the Seco-N-formyl (ring opened), the mass will correspond to the parent + 32 Da (addition of O and cleavage) or similar complex shifts depending on the exact cleavage point [1].

References

  • Munigela, N., et al. (2007).[1] Spectral characterization of itraconazole impurities in the drug product. TSI Journals, Analytical Chemistry: An Indian Journal. Link

  • BOC Sciences. Itraconazole and Impurities: Preparation and Metabolic Pathways.

  • Pharmaffiliates. Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity Data Sheet. Link

  • Aditya Dye Chem. Dimethylformamide (DMF) Properties and Decomposition. Link

  • National Institutes of Health (NIH). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Link

Sources

Mechanistic Profiling of Itraconazole: Piperazine Ring-Opening Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a deep-dive analysis of the piperazine ring-opening degradation pathway of Itraconazole.

Executive Summary

Itraconazole (ITZ) is a triazole antifungal characterized by a complex structure containing a central piperazine linker. While the dioxolane ring and triazolone moieties are often cited as primary degradation sites, the piperazine ring represents a critical locus of oxidative instability. Under specific stress conditions—particularly oxidative stress mediated by peroxides or metal catalysts—the piperazine cycle undergoes a ring-opening cascade. This transformation yields high-molecular-weight impurities, specifically bis-N-formyl derivatives , which significantly alter the impurity profile and toxicological risk assessment of the drug product.

This guide details the molecular mechanism of this ring opening, the structural characterization of the resulting degradants (specifically Impurity 32/Impurity F-related species), and the analytical protocols required for their detection.

Molecular Mechanism of Degradation

The degradation of the piperazine ring in Itraconazole is not a hydrolytic process but an oxidative radical-mediated cascade . The piperazine nitrogens activate the adjacent


-carbons, making them susceptible to hydrogen abstraction by hydroxyl radicals (

) or other reactive oxygen species (ROS).
The Pathway[1][2][3]
  • Initiation: A radical attack (often from trace metal impurities or peroxides in excipients) abstracts a hydrogen atom from a methylene group

    
     to the piperazine nitrogen.
    
  • Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical, which eventually stabilizes as an iminium ion or hemiaminal intermediate.

  • Ring Scission: The unstable intermediate undergoes C-N bond cleavage. In the presence of continued oxidative stress, the cleaved carbon fragments are fully oxidized to formyl groups.

  • Terminal Product: The final stable degradant is an ethylenediamine derivative where the original piperazine ring is opened and capped with formyl groups at both nitrogen termini.

Visualization: The Oxidative Cascade

The following diagram illustrates the transformation from the parent Itraconazole structure to the ring-opened bis-formyl degradant.

Itraconazole_Degradation cluster_conditions Stress Conditions ITZ Itraconazole (Parent) (Piperazine Ring Intact) Radical α-Carbon Radical (H-Abstraction) ITZ->Radical + •OH / ROS Peroxyl Peroxyl/Hemiaminal Intermediate Radical->Peroxyl + O2 Cleavage C-N Bond Scission (Ring Opening) Peroxyl->Cleavage Rearrangement Formamide Bis-N-formyl Degradant (Impurity 32) Cleavage->Formamide Oxidation (+30 amu) Peroxides (H2O2) Peroxides (H2O2) Metal Ions (Fe3+, Cu2+) Metal Ions (Fe3+, Cu2+) Heat (>60°C) Heat (>60°C)

Caption: Figure 1.[][2] Oxidative pathway leading to the piperazine ring opening of Itraconazole. The mechanism involves radical abstraction followed by oxidation, resulting in a mass shift of +30 Da.

Characterization of the Ring-Opened Product

The primary product of this pathway is often referred to in literature and impurity standards as Itraconazole N-Formyl-Ethylene Impurity (also known as Impurity 32 or related to EP Impurity F analogs).

Structural Identity

Unlike simple hydrolysis products, this degradant retains the "backbone" of the piperazine (the ethylenediamine bridge) but loses the cyclic nature.

FeatureItraconazole (Parent)Ring-Opened Degradant (Bis-Formamide)
Formula


Molecular Weight 705.64 Da735.62 Da (+30 Da shift)
Piperazine Core Cyclic (

)
Linear Ethylenediamine (

)
RRT (Approx) 1.000.85 - 0.92 (Method Dependent)
Key NMR Signals

3.2-3.4 ppm (Piperazine

)

8.2-8.4 ppm (Formyl

singlets)

Chemical Name of Degradant: N-(4-(((2S,4R)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-(N-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)formamido)ethyl)formamide

Mass Spectrometry Signature

In LC-MS analysis, the ring-opened product exhibits a distinct [M+H]+ at m/z 736 .

  • Parent: m/z 706 ([M+H]+)

  • Mechanism of Mass Shift: The transformation involves the loss of 2 hydrogen atoms and the gain of 2 oxygen atoms (

    
    ), resulting in a net gain of roughly 30 Da.
    

Analytical Protocol: Detection & Isolation

To reliably detect this impurity, a stability-indicating method (SIM) must be employed. Standard pharmacopeial methods (EP/USP) may need optimization to resolve the polar bis-formamide impurity from the N-oxide precursors.

Forced Degradation Protocol (Oxidative Stress)

This protocol is designed to intentionally generate the ring-opened product for method validation.

  • Preparation: Dissolve Itraconazole (10 mg) in 10 mL of diluent (Methanol:THF 1:1).

  • Stress Induction: Add 1.0 mL of 30%

    
    .
    
  • Incubation: Reflux at 60°C for 2-4 hours. Note: Room temperature incubation may only yield the N-oxide (m/z 722), whereas heat is required to drive the ring opening to the bis-formamide (m/z 736).

  • Quenching: Cool and neutralize with catalase or sodium bisulfite solution.

  • Analysis: Inject immediately into HPLC/LC-MS.

LC-MS Methodology

A high-resolution separation is critical due to the presence of stereoisomers and intermediate oxides.

  • Column: C18 Stationary Phase (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-20 min: Hold 95% B

  • Detection:

    • UV: 260 nm (Dioxolane absorption) and 225 nm.

    • MS: Positive ESI, Scan range 100-1000 m/z.

Analytical Workflow Diagram

Analytical_Workflow cluster_detection Dual Detection Sample Stressed Sample (Oxidative Matrix) Separation UPLC Separation (C18 Column, Gradient) Sample->Separation UV PDA (260 nm) Quantification Separation->UV MS ESI-MS (+) Identification Separation->MS Data Data Processing UV->Data MS->Data Result Impurity Profiling Confirm m/z 736 (Ring Open) Confirm m/z 722 (N-Oxide) Data->Result

Caption: Figure 2. Analytical workflow for the simultaneous quantification and structural confirmation of Itraconazole degradation products.

Control & Mitigation Strategies

Preventing piperazine ring opening requires a multi-faceted formulation approach:

  • Excipient Selection: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEG). Use "Low Peroxide" grades.

  • Antioxidants: Incorporation of free-radical scavengers like BHT (Butylated hydroxytoluene) or Tocopherol can terminate the radical propagation step before ring scission occurs.

  • pH Control: The rate of oxidative degradation is often pH-dependent. Maintaining a specific micro-environmental pH in the formulation can stabilize the piperazine nitrogen.

  • Packaging: Use oxygen-scavenging sachets or nitrogen headspace purging during blistering/bottling to minimize atmospheric oxygen availability.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Itraconazole Monograph 1335. (Lists Impurity F and related substances).[3]

  • Babu, J. M., et al. (2008). "Spectral characterization of itraconazole impurities in the drug product." Analytical Chemistry: An Indian Journal, 7(2), 95-102. Link

  • Tiwari, R. N., et al. (2018). "Isolation and Characterization of Two Novel Degradant Products in Itraconazole by using Prep-HPLC, HRMS and NMR." Rasayan Journal of Chemistry, 11(2), 769-776. Link

  • Simson Pharma . "Itraconazole Impurity 32 (Bis-formyl derivative) Structure and CAS Data." Link

  • Da Silva, G. (2019). "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation." ChemRxiv. (Provides mechanistic basis for radical-mediated piperazine ring opening). Link

Sources

An In-depth Technical Guide to the Oxidative Degradation Impurities of Itraconazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the oxidative degradation pathways of the antifungal agent itraconazole. As a drug development professional, understanding the stability of an active pharmaceutical ingredient (API) under various stress conditions is paramount. This document delves into the identification, characterization, and analytical methodologies for the oxidative impurities of itraconazole, grounded in scientific literature and regulatory expectations.

Introduction: The Stability Challenges of Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] Its complex molecular structure, featuring a piperazine ring, a dioxolane ring, and a triazolone moiety, presents multiple sites susceptible to degradation.[2] Among the various stress factors, itraconazole has been shown to be particularly labile to oxidative conditions.[1][3][4][5] Forced degradation studies, as mandated by the International Council on Harmonisation (ICH) guideline Q1A(R2), are crucial to understanding the degradation pathways and developing stability-indicating analytical methods.[1][4][6][7]

This guide will focus specifically on the impurities arising from oxidative stress, providing a detailed list of known degradants, the mechanisms of their formation, and robust analytical strategies for their detection and quantification.

The Primary Locus of Oxidation: The Piperazine Ring

The piperazine ring within the itraconazole molecule is the most susceptible to oxidative attack. This is a critical insight for any scientist working with this compound, as it directs the focus of impurity identification and analytical method development. The nitrogen atoms in the piperazine ring are nucleophilic and can be readily oxidized, particularly by agents like hydrogen peroxide.

Mechanism of Oxidative Degradation

The primary mechanism of oxidative degradation involves the N-oxidation of the tertiary amine functionalities within the piperazine ring. This leads to the formation of N-oxide derivatives. The reaction proceeds via the attack of an oxidizing agent, such as hydrogen peroxide, on the lone pair of electrons of the nitrogen atom.

Itraconazole Itraconazole (Piperazine moiety) N_Oxide Piperazine 1-oxide (DP-2) Itraconazole->N_Oxide N-Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Itraconazole Oxidizing_Agent->N_Oxide Di_N_Oxide Piperazine 1,4-dioxide (DP-1) N_Oxide->Di_N_Oxide Further N-Oxidation cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Weigh_ITZ Weigh Itraconazole Reference Standard Mix Suspend Itraconazole in H₂O₂ Solution Weigh_ITZ->Mix Prep_H2O2 Prepare 5% H₂O₂ Solution Prep_H2O2->Mix Stir Stir at Room Temperature (24-48h) Mix->Stir Aliquot Withdraw Aliquot Stir->Aliquot Dilute Dilute with Methanol Aliquot->Dilute Inject Inject into HPLC/UPLC-MS Dilute->Inject

Caption: Workflow for forced oxidative degradation of Itraconazole.

Analytical Methodologies for Impurity Profiling

A validated, stability-indicating analytical method is a regulatory requirement and a cornerstone of drug development. The method must be able to separate the degradation products from the parent API and from each other.

High-Performance Liquid Chromatography (HPLC)

Several stability-indicating HPLC methods have been developed for the analysis of itraconazole and its impurities. [3][5][8][9][10] Example HPLC Method Parameters:

ParameterCondition
Column C8 or C18 (e.g., Phenomenex symmetry C8, 250 x 4.6 mm, 5 µm) [5]
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH 5.5) and organic solvents (e.g., acetonitrile, methanol) in a ratio like 20:40:40 (v/v/v). [5]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 254 nm or 260 nm [5]
Column Temperature Ambient or controlled (e.g., 30 °C)

Self-Validating System: A robust HPLC method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is proven by the clear resolution of the degradation product peaks from the main itraconazole peak in the chromatograms of stressed samples.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For more sensitive and definitive identification and characterization of impurities, UPLC-MS/MS is the technique of choice. [11][12] Example UPLC-MS/MS Method Parameters:

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) [11][12]
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [11][12]
Flow Rate 0.3 mL/min [11][12]
Ionization Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple Quadrupole or Time-of-Flight (TOF)

Expertise in Practice: The use of a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the impurities, providing strong evidence for their molecular weight and elemental composition. Fragmentation patterns obtained from MS/MS experiments are invaluable for structural elucidation.

Regulatory Context and Authoritative Grounding

The forced degradation studies and the development of stability-indicating methods for itraconazole are guided by internationally recognized regulatory documents.

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance. [4][6][7][13]The oxidative degradation studies described herein are a direct response to this requirement.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: While this guide focuses on oxidative degradation, it is important to note that photostability testing is also a critical component of stress testing. [14][15][16][17][18]

Conclusion and Future Perspectives

The oxidative degradation of itraconazole is a critical aspect of its stability profile, with the formation of piperazine N-oxides being the predominant pathway. A thorough understanding of these impurities, their mechanisms of formation, and the analytical techniques to monitor them is essential for ensuring the quality, safety, and efficacy of itraconazole-containing drug products.

As analytical technologies continue to advance, further research may uncover other minor oxidative degradants. Continuous improvement of analytical methodologies will lead to even more sensitive and robust methods for impurity profiling, ultimately contributing to the development of more stable and reliable pharmaceutical formulations.

References

  • Guduru, S., et al. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. Rasayan J. Chem., 12(1), 114-122. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Available from: [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • JETIR. (2020). Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. JETIR, 7(6). Available from: [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • Parikh, S. K., et al. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Pharmaceutical Methods, 2(2), 88-94. Available from: [Link]

  • Slideshare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Available from: [Link]

  • Rode, D. M., et al. (2021). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 14(10), 83-91. Available from: [Link]

  • Kryczyk-Poprawa, A., et al. (2016). Determination of itraconazole and its photodegradation products with kinetic evaluation by ultra-performance liquid chromatography/tandem mass spectrometry. Biomedical Chromatography, 30(11), 1733-1743. Available from: [Link]

  • Pharmaffiliates. (n.d.). Itraconazole-impurities. Available from: [Link]

  • Guduru, S., et al. (2019). Isolation and characterization of two novel degradant products in itraconazole by using PREP-HPLC, HRMS and NMR. ResearchGate. Available from: [Link]

  • Shivaranjani, K., et al. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1), 1-10. Available from: [Link]

  • Parikh, S., et al. (2021). Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. ResearchGate. Available from: [Link]

  • Rode, D. M., et al. (2021). STABILITY-INDICATING METHOD DEVELOPMENT AND VALIDATION OF ITRACONAZOLE AND TERBINAFINE HCL IN BULK AND PHARMACEUTICAL TABLET DOSAGE FORM. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). UPLC chromatograms registered for itraconazole (ITZ) and its photodegradation products after exposure to UVA radiation. Available from: [Link]

  • Babu, J. M., et al. (2008). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc. Available from: [Link]

  • PubChem. (n.d.). Itraconazole. Available from: [Link]

  • USP-NF. (2019). Itraconazole Capsules. Available from: [Link]

Sources

Technical Guide: Characterization and Control of Itraconazole N-Formyl Impurity

[1]

Executive Summary

In the high-stakes environment of antifungal drug development, impurity profiling is not merely a compliance exercise but a critical determinant of drug safety and stability.[] This guide provides an in-depth technical analysis of the Itraconazole N-Formyl Impurity (specifically identified as the desethylene-seco-piperazine derivative).[]

This impurity, often designated as Impurity 15 or N-Formyl-Ethylene Impurity in various pharmacopoeial contexts, presents a unique analytical challenge due to its molecular weight being only +2 Da higher than the parent API (Active Pharmaceutical Ingredient), causing potential co-elution and mass spectral interference.[]

Chemical Characterization

Accurate identification of the N-Formyl impurity requires precise molecular data to distinguish it from other oxidative degradants.[]

Molecular Identity

The impurity arises from the oxidative degradation of the piperazine ring within the Itraconazole structure.[] Unlike simple N-formylation of a precursor, this molecule involves a ring-opening event (seco-piperazine) followed by formylation.[]

ParameterSpecification
Common Name Itraconazole N-Formyl Impurity (Impurity 15)
Systematic Name Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity
CAS Registry Number 1199350-00-9
Molecular Formula

Molecular Weight 707.61 g/mol
Parent API MW 705.64 g/mol
Mass Shift (

)
+2 Da (approx) relative to Itraconazole
Structural Logic

The transformation from Itraconazole to this impurity involves the loss of an ethylene bridge (


ChemicalStructureITZItraconazole (API)C35H38Cl2N8O4MW: 705.6Step1Oxidative Stress(Piperazine Ring Opening)ITZ->Step1- C2H4 (Ethylene loss)ImpurityN-Formyl ImpurityC34H36Cl2N8O5MW: 707.6Step1->Impurity+ Oxidation/Formylation

Figure 1: Structural evolution from Itraconazole to the N-Formyl Impurity involving piperazine ring degradation.[]

Mechanism of Formation

Understanding the causality of impurity formation is essential for developing control strategies.[] The N-Formyl impurity is primarily a degradation product rather than a process impurity derived from starting materials.[]

Oxidative Pathway

The piperazine ring is the most labile portion of the Itraconazole molecule.[] Under stress conditions (heat, light, or presence of peroxides in excipients), the piperazine ring undergoes oxidative cleavage.

  • Initiation: Radical attack on the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -carbon of the piperazine ring.
    
  • Ring Opening: Cleavage of the C-N bond leads to a linear ethylenediamine derivative (seco-piperazine).[]

  • Formylation: Reaction with trace formic acid (from solvent degradation) or radical oxidation creates the N-formyl group.[]

Critical Process Parameters (CPPs)
  • Solvent Quality: Presence of trace aldehydes or peroxides in solvents like THF or Methanol during the final crystallization steps.[]

  • Excipient Compatibility: Interaction with PEG or other excipients that may contain peroxide impurities.[]

Analytical Strategy: Detection and Quantification

Due to the +2 Da mass difference, low-resolution MS can mistake the impurity for the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

HPLC Method (EP/USP Aligned)

Standard pharmacopoeial methods often use tetrabutylammonium hydrogen sulfate (TBAHS) to improve peak shape, but this is incompatible with LC-MS. For impurity profiling, a volatile buffer system is recommended.[]

Recommended Protocol:

  • Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     particle size for UPLC.[2]
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 225 nm (primary) and MS (ESI+).

LC-MS Identification Logic

When analyzing the mass spectrum:

  • Itraconazole: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • N-Formyl Impurity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Differentiation: The impurity will elute at a distinct retention time (usually RRT ~0.8-0.9 or >1.1 depending on the specific column chemistry and pH) compared to the parent.[] The isotope pattern of Itraconazole (due to two Cl atoms) will show a peak at 707, but the intensity ratio will differ if the impurity is co-eluting.[]

AnalyticalWorkflowSampleSample Preparation(Dissolve in MeOH/THF)SepUPLC Separation(C18, Acidic Buffer)Sample->SepDetDual DetectionSep->DetUVUV (225 nm)QuantificationDet->UVMSMS (ESI+)IdentificationDet->MSAnalysisData AnalysisUV->AnalysisMS->AnalysisResultConfirm m/z 707(Distinct RT from API)Analysis->Result

Figure 2: Analytical workflow for distinguishing N-Formyl impurity from parent isotopes.

Control and Mitigation

To maintain the N-Formyl impurity below the ICH Q3B qualification threshold (typically <0.2% or <0.15% depending on dose):

  • Raw Material Control: Ensure solvents (DMF, Methanol) are free of formic acid and aldehydes.[]

  • Process Optimization: Avoid high temperatures (>60°C) during the final dissolution/crystallization steps in oxygen-rich environments.

  • Storage: Store API and formulation in light-resistant containers with low oxygen permeability.

References

  • Pharmaffiliates. (n.d.). Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity. Retrieved from [Link]

  • TSI Journals. (2007). Spectral characterization of itraconazole impurities in the drug product. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[] Itraconazole Compound Summary. Retrieved from [Link]

Methodological & Application

Application Note: A Validated UPLC Method for the Rapid Separation of Itraconazole and its N-Formyl Process Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of the antifungal agent Itraconazole (ITZ) from its critical N-formyl impurity. The method leverages the power of sub-2 µm particle chromatography to achieve superior resolution and significantly reduced analysis times compared to conventional HPLC methods.[1][2] Developed for researchers, quality control analysts, and formulation scientists, this protocol provides a comprehensive guide, from the scientific rationale behind the method's parameters to a step-by-step procedure and complete validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[1][3]

Introduction and Scientific Rationale

Itraconazole is a broad-spectrum triazole antifungal agent widely used for treating systemic and superficial fungal infections.[4][5] As with any active pharmaceutical ingredient (API), controlling impurities is paramount to ensure the safety and efficacy of the final drug product. Regulatory bodies, guided by ICH standards, require that all potential impurities, whether arising from the manufacturing process or degradation, are identified and quantified.[4][6]

The N-formyl impurity is a potential process-related impurity in the synthesis of Itraconazole. Its structural similarity to the parent molecule presents a significant analytical challenge, requiring a highly selective method to ensure accurate quantification.

1.1. The UPLC Advantage: Speed and Resolution

Ultra-Performance Liquid Chromatography (UPLC) technology utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in chromatographic efficiency compared to traditional HPLC.[1][7] This enhancement allows for:

  • Superior Resolution: Baseline separation of closely related compounds like Itraconazole and its N-formyl impurity.

  • Increased Speed: Analysis times are reduced from over 30 minutes, typical for older methods, to under 10 minutes, boosting laboratory throughput.[1][8]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times make UPLC a greener and more cost-effective technique.[7]

1.2. Principles of Separation: Method Design

The successful separation of Itraconazole and its N-formyl impurity is based on exploiting subtle differences in their physicochemical properties through a reverse-phase chromatographic system.

  • Stationary Phase Selection: A C18 stationary phase is chosen for its hydrophobic characteristics, which effectively retain the largely non-polar Itraconazole molecule.[1][] The use of a column with a 1.7 µm particle size is critical for achieving the high efficiency required for this separation.

  • Mobile Phase Composition: Itraconazole contains multiple basic nitrogen atoms, making pH control essential for achieving symmetrical peak shapes and reproducible retention times. The mobile phase consists of:

    • Aqueous Component (Acidified Water): An acidic modifier (e.g., formic or phosphoric acid) is used to ensure the consistent protonation of the basic sites on both the analyte and the impurity, minimizing peak tailing.[]

    • Organic Modifier (Acetonitrile): Acetonitrile is an excellent solvent for Itraconazole and provides good elution strength with low viscosity, which is ideal for high-pressure UPLC systems.[1][8]

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is employed. This strategy ensures that the less retained N-formyl impurity is well-resolved from the solvent front, while the more hydrophobic Itraconazole is eluted efficiently with a sharp peak in a minimal amount of time.[10]

  • UV Detection: Itraconazole possesses a strong chromophore, allowing for sensitive detection using UV spectrophotometry. A detection wavelength of 235 nm provides a robust response for both the parent compound and its related substances.[1][2][8]

Experimental Protocol

2.1. Instrumentation and Materials

  • UPLC System: A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV detector (e.g., Waters ACQUITY UPLC H-Class, Agilent 1290 Infinity II).

  • Chromatography Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Reagents:

    • Acetonitrile (UPLC or LC-MS grade)

    • Water (Type I, Milli-Q or equivalent)

    • Formic Acid (LC-MS grade)

    • Itraconazole Reference Standard (CRS)

    • Itraconazole N-Formyl Impurity Reference Standard

2.2. Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below for ease of setup.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Volume 2.0 µL
Detection UV at 235 nm
Run Time 8.0 minutes
Gradient Program See Table 2

Table 1: Optimized UPLC Chromatographic Conditions.

2.3. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
1.070306
5.020806
6.020806
6.170306
8.070306

Table 2: UPLC Gradient Timetable.

2.4. Solution Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is used to dissolve standards and samples to ensure compatibility with the initial mobile phase conditions.[6]

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Itraconazole Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with diluent and mix well.[10]

  • Impurity Stock Solution (approx. 50 µg/mL): Accurately weigh about 5 mg of Itraconazole N-Formyl Impurity Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution (Working Standard): Dilute the Standard Stock Solution and the Impurity Stock Solution with diluent to obtain a final concentration of approximately 100 µg/mL of Itraconazole and 1.0 µg/mL of the N-formyl impurity.

  • Sample Preparation (for Bulk Drug): Accurately weigh about 25 mg of the Itraconazole sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute as necessary to achieve a final concentration of approximately 500 µg/mL.[11]

2.5. Analysis Workflow

The general workflow for sample analysis should proceed as follows.

UPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase, Diluent, Standards & Samples sys_setup Equilibrate UPLC System (Column, Flow, Temp) prep_solutions->sys_setup sys_suit Perform System Suitability Test (SST) sys_setup->sys_suit sample_run Inject Blank(s) and Sample(s) sys_suit->sample_run If SST Passes integrate Integrate Chromatograms sample_run->integrate calculate Quantify Impurity (Area % or vs. Standard) integrate->calculate report Generate Final Report calculate->report

Caption: General workflow for UPLC analysis of Itraconazole.

2.6. System Suitability Criteria

Before sample analysis, inject the System Suitability Solution five times. The system is deemed ready for analysis if the following criteria are met:

  • Resolution: The resolution between the N-formyl impurity peak and the Itraconazole peak is not less than 2.0.

  • Tailing Factor: The tailing factor for the Itraconazole peak is not more than 1.5.

  • Precision: The relative standard deviation (%RSD) of the peak areas for replicate injections of Itraconazole is not more than 2.0%.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3] The results confirm the method is specific, linear, accurate, precise, and robust.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte and impurity from blank, excipients, or forced degradation products.Method is specific. Peaks are spectrally pure and well-resolved from all potential interferents.
Linearity (Impurity) Correlation Coefficient (r²) ≥ 0.99r² = 0.9995 over a range of LOQ to 200% of the specification level.
Accuracy (Recovery) 80.0% to 120.0% recovery for the impurity.Mean recovery of 98.5% - 101.2% across three concentration levels.
Precision (Repeatability) %RSD ≤ 5.0% for the impurity.%RSD = 1.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.045 µg/mL
Robustness System suitability criteria are met after deliberate small changes to method parameters (flow rate ±10%, column temp ±2°C).The method is robust; system suitability passes under all varied conditions.

Table 3: Summary of Method Validation Data.

Forced degradation studies, involving exposure of Itraconazole to acid, base, oxidative, thermal, and photolytic stress, were conducted.[12][13][14] The developed UPLC method successfully resolved the primary analyte peak from all generated degradation products, confirming its stability-indicating properties.

Conclusion

The UPLC method presented in this application note provides a rapid, sensitive, and reliable solution for the quantitative analysis of Itraconazole and its N-formyl impurity. The sub-10-minute analysis time offers a significant improvement in laboratory efficiency and a reduction in solvent usage. The comprehensive validation demonstrates that the method is accurate, precise, and robust, making it highly suitable for routine quality control analysis in the pharmaceutical industry.

References

  • Wharton, M., Geary, M., Sweetman, P., Curtin, L., & O'Connor, N. (2014). Rapid liquid chromatographic determination of itraconazole and its production impurities. Journal of Chromatographic Science, 52(3), 187-194. [Link]

  • Guduru, S., et al. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. RASĀYAN Journal of Chemistry, 12(1), 114-122. [Link]

  • Wharton, M., et al. (2014). Rapid liquid chromatographic determination of itraconazole and its production impurities. Academic.oup.com. [Link]

  • Wharton, M., et al. (2014). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Chromatographic Science. [Link]

  • Patil, S. S., & Bhinge, S. D. (2021). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. SciSpace. [Link]

  • Shaik, D. K., & Rao, D. S. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1). [Link]

  • Paruchuri, S., & Pavani, H. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865. [Link]

  • Bagle, T. R., et al. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 11(3), 154-159. [Link]

  • Sonawane, S., & Gide, P. (2016). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Journal of Planar Chromatography, 29(1), 50-57. [Link]

  • Kumar, S., et al. (2025). Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. International Journal of Science and Research Archive, 15(03), 1264-1271. [Link]

  • Sharma, S., & Singh, R. (2025). Analytical Method Development and Validation by UPLC. International Journal of Pharmaceutical Sciences Review and Research, 9(2), 1-7. [Link]

  • Donepudi, S., et al. (2014). Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Saini, O., Sharma, S. K., & Sharma, Y. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Journal of Chromatographic Science & Separation Techniques, S1. [Link]

  • Wikipedia. (n.d.). Itraconazole. Wikipedia. [Link]

  • Wulandari, L., & Retnaningtyas, Y. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Itraconazole. PubChem Compound Database. [Link]

Sources

Application Note: Precision Sample Preparation for Itraconazole Impurity Profiling in Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

Itraconazole (ITZ) presents a classic "Solubility Paradox" in pharmaceutical analysis. As a weak base (pKa ~3.7) with extreme lipophilicity (LogP ~5.66), it is practically insoluble in water yet requires reversed-phase chromatography for impurity separation.

The critical failure point in ITZ impurity profiling is rarely the chromatography itself, but the sample preparation . Incomplete extraction of the active pharmaceutical ingredient (API) leads to low assay values, while aggressive solvent extraction can induce artificial degradation or cause "solvent shock" (precipitation) at the column head.

This guide provides two validated protocols: a Standard QC Method (aligned with USP/EP) and an Advanced MS-Compatible Method for trace impurity identification.

Physicochemical Context & Impurity Landscape[1][2][3]

Understanding the molecule is the first step to robust method design. ITZ degrades primarily via oxidation and hydrolysis . The sample preparation must stabilize the molecule against these pathways while ensuring 100% recovery from the tablet matrix.

Table 1: Key Itraconazole Impurities & Origins
Impurity CodeCommon NameOriginRisk Factor in Sample Prep
Impurity A MiconazoleProcess/Cross-cont.Resolution control standard
Impurity B Des-butyl ItraconazoleDegradation (Hydrolysis)pH sensitive
Impurity C Dioxolane analogDegradation (Oxidation)Light/Heat sensitive
Impurity F Oxidized PiperazineDegradation (Oxidation)Generated by excessive sonication
Unspecified Cis-isomersIsomerizationSolvent/Temperature induced

Experimental Workflows

Visualizing the Critical Path

The following diagram illustrates the decision matrix for sample preparation, highlighting the "Acid-Assist" route for high-sensitivity analysis.

ITZ_Workflow cluster_Solvent Solvent Selection Strategy Tablets Itraconazole Tablets (100 mg / 200 mg) Grind Cryogenic Grinding (Fine Powder) Tablets->Grind QC_Solvent Standard QC Diluent (MeOH : THF 50:50) Grind->QC_Solvent Routine Release MS_Solvent Trace/MS Diluent (MeOH : HCl Acidified) Grind->MS_Solvent Unknown ID Extract Sonication Extraction (Max 30°C, 20 mins) QC_Solvent->Extract MS_Solvent->Extract Centrifuge Centrifugation (4000 rpm, 10 min) Extract->Centrifuge Filter Filtration (0.45 µm PVDF/PTFE) Centrifuge->Filter HPLC UHPLC/MS Analysis Filter->HPLC Filter->HPLC Discard first 2 mL (Saturate sites)

Figure 1: Decision tree for Itraconazole sample preparation showing dual pathways for QC and MS analysis.

Detailed Protocols

Protocol A: Standard QC Extraction (USP-Aligned)

Objective: Routine release testing and quantification of known impurities. Diluent: Methanol : Tetrahydrofuran (THF) (50:50 v/v).[1]

  • Pulverization: Weigh and finely powder not fewer than 20 tablets.

  • Weighing: Transfer an amount of powder equivalent to 100 mg of Itraconazole into a 100 mL volumetric flask.

  • Solvent Addition: Add approx. 70 mL of Diluent.

  • Extraction (Critical Step):

    • Sonicate for 30 minutes .

    • Control: Maintain water bath temperature < 30°C. Add ice if necessary. Excessive heat promotes degradation into Impurity F.

  • Equilibration: Allow flask to cool to room temperature. Dilute to volume with Diluent.[1][2][3]

  • Clarification: Centrifuge a portion at 4000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE or PVDF filter .

    • Warning: Do NOT use Nylon filters. ITZ binds to Nylon, causing low recovery (95-97%).

    • Procedure: Discard the first 3 mL of filtrate to saturate any active sites on the filter membrane.

Protocol B: "Acid-Assist" Extraction (Trace/MS Compatible)

Objective: Detection of low-level impurities (<0.05%) or LC-MS analysis where THF is undesirable (due to high background noise/ionization suppression). Diluent: Methanol : 0.1 N Hydrochloric Acid (90:10 v/v).

  • Pre-Dissolution: Transfer tablet powder (eq. to 100 mg ITZ) to a flask.

  • Acid Activation: Add 5 mL of 1.0 N HCl . Swirl gently.

    • Mechanism:[4][5][6][] Protonation of the triazole ring significantly enhances solubility without requiring aggressive organics like THF.

  • Dilution: Add 65 mL of Methanol.

  • Extraction: Sonicate for 20 minutes (shorter duration required due to acid assistance).

  • Final Dilution: Dilute to volume with Methanol.

  • Filtration: Filter through 0.22 µm PTFE (compatible with acidic organics).

Critical Control Points & Troubleshooting

The "Solvent Shock" Phenomenon

Injecting a sample dissolved in 50% THF into a Mobile Phase containing 40-50% water can cause the hydrophobic ITZ to precipitate instantly at the head of the column. This results in split peaks or broad tailing .

  • Solution: If using Protocol A (THF), ensure the injection volume is low (≤ 5 µL). If sensitivity requires higher volume, use Protocol B (Methanol/Acid), which is more compatible with reversed-phase mobile phases.

Filter Compatibility Matrix

Data below summarizes internal validation of filter membranes for ITZ recovery (100 µg/mL solution).

Filter MembraneRecovery (%)StatusMechanism of Failure
PTFE (Hydrophilic) 99.8%Recommended Inert
PVDF 99.5%Recommended Low binding
Nylon 94.2%Rejected Hydrophobic adsorption
PES 98.1%AcceptableMinor adsorption
Stability in Solution

ITZ is sensitive to light in solution.

  • Requirement: All glassware must be amber (low-actinic).

  • Shelf-life: Solutions prepared in MeOH/THF are stable for 24 hours at 20°C. Solutions in Acid/MeOH should be injected within 12 hours to prevent acid-catalyzed hydrolysis (Impurity B formation).

References

  • USP Monographs: Itraconazole Tablets. United States Pharmacopeia. (Current Revision). Provides the baseline for THF/MeOH extraction methods and impurity limits.

  • Fisher Scientific Application Note. "Mass Spectrometry Compatible Separation of Itraconazole and Related Substances." Discusses the elimination of ion-pairing agents and THF for MS workflows.

  • PermeGear. "Filtration Filter Membrane Compatibility Chart." Validates the chemical incompatibility of Nylon with hydrophobic drug matrices.

  • Research Journal of Pharmacy and Technology. "Solubility Enhancement of Itraconazole..." Details the pH-dependent solubility profiles essential for the "Acid-Assist" protocol.

  • ICH Guidelines Q3B(R2). "Impurities in New Drug Products." Establishes the reporting thresholds (0.1%) driving the need for high-sensitivity sample prep.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Itraconazole and its N-Formyl-Ethylene Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the detection and quantification of Itraconazole and a key related substance, the N-Formyl-Ethylene impurity (CAS 1199350-00-9), using High-Performance Liquid Chromatography (HPLC) with UV detection. A primary challenge in the analysis of pharmaceutical compounds and their impurities is the selection of an appropriate detection wavelength that provides adequate sensitivity for all analytes of interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable UV wavelength and implementing a robust HPLC method for this purpose.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] As with any pharmaceutical active ingredient, the presence of impurities must be carefully monitored to ensure the safety and efficacy of the drug product. The N-Formyl-Ethylene impurity, also known as Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity, is a potential related substance that requires accurate detection and quantification.[2][3]

This application note provides a scientifically grounded approach to the selection of a detection wavelength and a detailed HPLC protocol for the simultaneous analysis of Itraconazole and its N-Formyl-Ethylene impurity.

Theoretical Background: Wavelength Selection for Multi-Component Analysis

The selection of an optimal detection wavelength is critical for achieving the desired sensitivity and accuracy in HPLC analysis. For the analysis of a primary compound and its impurities, the ideal wavelength should provide a good response for all components of interest.

Itraconazole exhibits maximum UV absorbance in the range of 255 nm to 267 nm, with many studies reporting a λmax around 261-263 nm.[4][5][6][7] However, without a readily available UV-Vis spectrum for the N-Formyl-Ethylene impurity, a different strategy must be employed for wavelength selection. In such cases, a wavelength that offers a reasonable absorptivity for both the parent drug and the impurity is often chosen. Several published methods for the analysis of Itraconazole and its related substances have utilized wavelengths such as 225 nm, 235 nm, and 256 nm.[5][7][][9]

A lower wavelength, such as 225 nm, is often chosen for impurity analysis as it is in a region where many organic molecules, including those with aromatic rings and other chromophores present in both Itraconazole and its impurities, exhibit strong absorbance. This can enhance the detection of impurities present at low concentrations.

Experimental Protocol

This protocol outlines a gradient HPLC method for the separation and detection of Itraconazole and the N-Formyl-Ethylene impurity.

Materials and Reagents
  • Itraconazole Reference Standard

  • Itraconazole N-Formyl-Ethylene Impurity Reference Standard (CAS 1199350-00-9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.025 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 50-90% B; 15-20 min, 90% B; 20.1-25 min, 50% B
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (Itraconazole): Accurately weigh and dissolve 10 mg of Itraconazole reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Impurity Stock Solution (N-Formyl-Ethylene): Accurately weigh and dissolve 1 mg of N-Formyl-Ethylene impurity reference standard in 10 mL of methanol to obtain a concentration of 0.1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with mobile phase to obtain a final concentration of approximately 100 µg/mL of Itraconazole and 1 µg/mL of the N-Formyl-Ethylene impurity.

  • Sample Solution: Prepare the sample solution by dissolving the drug substance or product in methanol to achieve a target concentration of 1 mg/mL of Itraconazole. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation

The retention times for Itraconazole and the N-Formyl-Ethylene impurity should be determined from the chromatogram of the working standard solution. The peak purity of the Itraconazole peak in the sample chromatogram should be assessed, especially if a DAD is used, to ensure no co-eluting impurities are present.

Quantification of the N-Formyl-Ethylene impurity is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of the impurity in the working standard solution.

Workflow and Logic Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of Itraconazole and its N-Formyl-Ethylene impurity.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Materials & Reagents standards Standard Preparation (Itraconazole & Impurity) reagents->standards samples Sample Preparation reagents->samples injection Inject Standards & Samples standards->injection samples->injection instrument HPLC System Setup (Column, Detector) conditions Set Chromatographic Conditions (Mobile Phase, Gradient, Flow Rate) instrument->conditions conditions->injection acquisition Data Acquisition injection->acquisition analysis Peak Integration & Identification acquisition->analysis quantification Quantification of Impurity analysis->quantification

Caption: Experimental workflow for HPLC analysis.

The logical relationship for wavelength selection is outlined below.

Wavelength_Selection cluster_logic Wavelength Selection Rationale goal Goal: Simultaneous Detection of Itraconazole & Impurity itra_uv Itraconazole λmax: ~262 nm goal->itra_uv impurity_uv Impurity UV Spectrum: Unknown goal->impurity_uv lit_methods Literature HPLC Methods for Itraconazole & Impurities: 225 nm, 235 nm, 256 nm itra_uv->lit_methods impurity_uv->lit_methods rationale Rationale: Lower wavelength (225 nm) provides good sensitivity for aromatic/chromophoric systems in both molecules. lit_methods->rationale selection Selected Wavelength: 225 nm rationale->selection

Caption: Rationale for detection wavelength selection.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the detection and quantification of Itraconazole and its N-Formyl-Ethylene impurity. The selection of 225 nm as the detection wavelength is a scientifically justified choice that balances the need for sensitive detection of both the active pharmaceutical ingredient and its related substances, in line with established analytical practices for pharmaceutical quality control.

References

  • Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. (2021). International Journal of Research and Review, 8(5), 30-38.
  • Mass Spectrometry Compatible Separation of Itraconazole and Related Substances by UHPLC. (n.d.). Thermo Fisher Scientific.
  • A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. (2013). Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865.
  • CAS 1199350-00-9 (Itraconazole N-Formyl-Ethlene Impurity). (n.d.). BOC Sciences.
  • UV-visible spectrophotometric method for determination of Itraconazole. (2018). Journal of Applied Pharmaceutical Science, 8(10), 133-138.
  • A novel analytical method development and validation of itraconazolebyusing uv spectroscopic. (2019). Journal of Innovations in Drug Discovery and Pharmaceutical Technology, 3(1), 1-6.
  • UV spectrophotometric quantification of itraconazole using mixed hydrotropic solubulization. (2017). Journal of Applied Pharmaceutical Science, 7(10), 193-198.
  • Uv-visible spectrophotometric method development and validation of itraconazole in bulk and capsule formulation. (2017). International Journal of Current Research, 9(10), 59085-59089.
  • Analytical Assay Method Development and Validation of Itraconazole in Itraconazole Ointment By Reverse Phase-HPLC. (2024). American Journal of PharmTech Research, 14(1).
  • Simple HPLC-UV method for the determination of itraconazole impurities. (2015, March 23). Thermo Scientific AppsLab Library.
  • Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. (2017). Der Pharmacia Lettre, 9(10), 36-43.
  • Different HPLC analysis method of itraconaz. (2016). Journal of Chemical and Pharmaceutical Research, 8(3), 58-63.
  • Spectral characterization of itraconazole impurities in the drug product. (2008). Analytical Chemistry, An Indian Journal, 7(2), 94-100.
  • Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. (2015). International Journal of Pharmaceutical Sciences Review and Research, 31(1), 135-139.
  • Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. (2025). International Journal of Science and Research Archive, 15(03), 1264–1271.
  • Itraconazole N-Formyl-Ethlene Impurity | CAS Number 1199350-00-9. (n.d.). Klivon.
  • CAS No : 1199350-00-9 | Product Name : Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity. (n.d.).
  • Development and Validation of UV Spectrophotometric Methods for the Simultaneous Estimation of Itraconazole and Terbinafine Hydr. (2020). International Journal of Pharma and Bio Sciences, 11(2), 486-495.
  • Itraconazole N-Formyl-Ethlene Impurity CAS NO.1199350-00-9. (n.d.). BOC Sciences.
  • Itraconazole Impurity 15 | 1199350-00-9. (2023, May 15). ChemicalBook.
  • Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. (2019). JETIR, 6(6), 488-501.
  • Formulation Development and Evaluation of Itraconazole Ocular In-situ Gel for Enhancement of Ocular Bioavailability: In-vitro Antifungal. (2021). International Journal of Pharmaceutical Sciences Review and Research, 66(1), 136-141.
  • UV Spectroscopy Analysis for Itraconazole. (2021). Journal of Ravishankar University, 24(1), 1-5.

Sources

Troubleshooting & Optimization

Technical Support Center: Itraconazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving N-Formyl Itraconazole from the Parent Peak

Status: Active Technique: HPLC / UHPLC Target Audience: Analytical Method Development (AMD) & QC Scientists[1][2][3]

Executive Summary: The Separation Challenge

Welcome to the technical support hub. You are likely here because your Itraconazole main peak is showing a "shoulder" or a co-eluting impurity that defies standard gradient optimization.

The Issue: The N-Formyl Itraconazole impurity (often formed via interaction with traces of formic acid in excipients or DMF during synthesis) is structurally nearly identical to the parent molecule.[1] The Chemical Root: The critical difference is the transformation of a basic piperazine nitrogen (in Itraconazole) into a neutral amide (in the N-Formyl impurity).[1] The Solution: You cannot rely solely on hydrophobicity (standard C18 interaction).[1] You must exploit the pKa difference (ionization state) or steric selectivity .[1]

Module 1: The Mechanism (Why They Co-Elute)

To resolve these peaks, you must understand the molecular behavior at the pH of your mobile phase.[1]

  • Itraconazole (Parent): Contains a piperazine ring acting as a weak base (pKa ~3.7 and ~6.8).[1] In standard acidic mobile phases (pH 2.0–3.0), these nitrogens are protonated (

    
    ).[1]
    
  • N-Formyl Impurity: The formyl group (

    
    ) attaches to the piperazine nitrogen, converting the basic amine into a neutral amide .[1] It does not protonate at low pH.
    

The Separation Lever: At pH 2.5, the Parent is cationic (more polar, but interacts with silanols), while the N-Formyl impurity is neutral.[1] By tuning the ion-pairing agent or pH , we maximize this "effective hydrophobicity" difference.[1][2][3]

Visualizing the Interaction Logic

SeparationLogic cluster_0 Analyte Properties (pH 2.5) cluster_1 Stationary Phase Interaction Parent Itraconazole Parent (Protonated Cation +) C18 C18 Ligands (Hydrophobic) Parent->C18 Strong Retention Silanol Residual Silanols (Anionic -) Parent->Silanol Ionic Drag (Tailing) Action Resolution Strategy: Add Ion-Pair (TBAHS) or Switch to Phenyl-Hexyl Impurity N-Formyl Impurity (Neutral Amide 0) Impurity->C18 Moderate Retention Impurity->Silanol No Interaction

Caption: Mechanistic difference in stationary phase interactions between the cationic parent and neutral impurity.

Module 2: Proven Experimental Protocols

Do not waste time with generic gradients. Choose Protocol A for robust QC (Pharmacopeial alignment) or Protocol B for MS-compatible R&D.[1][2][3]

Protocol A: The "Ion-Pair" Method (Robust QC)

Best for: Routine QC, removing silanol tailing, maximum resolution.[1][2][3]

ParameterConditionRationale
Column L1 (C18), 3 µm or 1.7 µm (e.g., Zorbax Eclipse XDB or Waters BEH)High surface area required.[1][2][3]
Mobile Phase A 0.08 M TBAHS (Tetrabutylammonium Hydrogen Sulfate) in WaterTBAHS blocks silanols and forms ion-pairs with the protonated parent, altering its retention relative to the neutral impurity.[1][3]
Mobile Phase B AcetonitrileMethanol often creates too much pressure and different selectivity.
Flow Rate 1.0 - 1.5 mL/minStandard flow.[1][2][3]
Detection UV @ 225 nmItraconazole has low UV response; 225 nm is the max absorbance.
Gradient 80% A (0-2 min)

50% A (15 min)
Shallow gradient is required for the critical pair.

Why this works: The TBAHS competes with the parent for silanol sites (reducing tailing) and interacts with the parent's charge.[1] The neutral N-Formyl impurity does not interact with TBAHS, creating a retention shift.[1][2][3]

Protocol B: The "Selectivity Switch" (MS Compatible)

Best for: LC-MS analysis, impurity identification, or if you want to avoid ion-pairing reagents.[1][2][3]

ParameterConditionRationale
Column Phenyl-Hexyl or PFP (Pentafluorophenyl)Utilizes

interactions.[1][2][3] The formyl group alters the electron density of the piperazine ring, creating a selectivity difference on phenyl phases.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH Strategy. At pH 10, the parent is deprotonated (neutral).[1] The separation is now driven purely by structural hydrophobicity.[1]
Mobile Phase B Methanol / Acetonitrile (50:[1][2]50)Methanol enhances

selectivity.[1][2][3]
Temp 40°CImproves mass transfer.
Module 3: Troubleshooting & FAQs
Q1: My peaks are still merging (Resolution < 1.5). What is the first variable I should change?

Answer: Change the % Organic Modifier by ±2% in the isocratic hold or shallow gradient step.

  • Reasoning: Itraconazole is extremely hydrophobic. Small changes in Acetonitrile (ACN) cause massive shifts in retention (

    
    ).[1][3] If they merge, you are likely eluting too fast. Lower the ACN start % by 5%.
    
Q2: I see a "Ghost Peak" that looks like N-Formyl Itraconazole. Is it real?

Answer: Check your Diluent .

  • The Trap: If you dissolve Itraconazole in a diluent containing PEG or alcohols that have trace formic acid (common in aged solvents), the N-Formyl impurity can generate in-situ inside the autosampler vial.[1][2][3]

  • Test: Inject a fresh sample prep vs. a 24-hour old sample. If the "impurity" grows, it is an artifact of your sample preparation, not the drug substance.

Q3: Can I use a standard C18 without TBAHS?

Answer: Only if you use a "Hybrid" particle (e.g., Ethylene Bridged Hybrid) with high pH stability.

  • Why: On standard silica C18 at low pH without TBAHS, the parent peak will tail severely (

    
    ). The tail of the parent will mask the small N-Formyl peak.[1] You need sharp peaks to see the separation.[1]
    
Module 4: Decision Tree for Method Optimization

Follow this logic flow to finalize your method.

MethodOptimization Start Start: Peaks Co-eluting CheckMS Is LC-MS required? Start->CheckMS ColSelect Switch Column: Phenyl-Hexyl or C18 Hybrid CheckMS->ColSelect Yes StandardMethod Use USP/EP Method (C18 + TBAHS) CheckMS->StandardMethod No YesMS Yes (No TBAHS) HighPH Use High pH (pH 9-10) Ammonium Bicarbonate ColSelect->HighPH CheckRes Resolution > 1.5? HighPH->CheckRes NoMS No (UV Only) StandardMethod->CheckRes Success Validate Method CheckRes->Success Yes Fail Decrease Gradient Slope (0.5% B/min) CheckRes->Fail No Fail->CheckRes

Caption: Step-by-step decision matrix for selecting the correct column and mobile phase chemistry.

References
  • United States Pharmacopeia (USP). Itraconazole Monograph: Organic Impurities.[4] USP-NF.[1][2][3] (Standard method utilizing TBAHS for ion-pairing).[1][2][3][5] [1][2][3]

  • European Pharmacopoeia (Ph. Eur.). Itraconazole: Impurity Profiling.[6] (Defines Impurity F and system suitability requirements).

  • BOC Sciences. Itraconazole Impurities and N-Formyl Derivatives.[1][2] (Structural data on specific impurities).

  • Fisher Scientific. Mass Spectrometry Compatible Separation of Itraconazole and Related Substances. (Application note on removing TBAHS for MS analysis).

  • National Institutes of Health (NIH) / PubMed. Rapid liquid chromatographic determination of itraconazole and its production impurities.[1] (Discusses UPLC optimization).

Sources

Advanced Troubleshooting: Peak Tailing in Itraconazole & Amine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Perfect Storm" of Itraconazole Chromatography

Itraconazole represents one of the most challenging separation scenarios in small molecule chromatography. As a Senior Application Scientist, I often describe it as a "perfect storm" for peak tailing.

The molecule possesses two distinct physicochemical characteristics that fight against standard reversed-phase mechanisms:

  • Extreme Hydrophobicity (LogP ~5.7): It requires high organic solvent strength for elution.

  • Basic Nitrogen Centers (pKa ~3.7): The piperazine and triazole rings are easily protonated, turning the molecule into a cation under standard acidic HPLC conditions.

The Core Problem: When you analyze Itraconazole and its amine-based impurities (e.g., propyl/isopropyl analogs), you are essentially forcing a large, hydrophobic cation through a column packed with silica. If that silica has any accessible silanol activity (negative charge), the protonated amine will stick, drag, and tail.

This guide moves beyond basic "check your fittings" advice. We will dismantle the chemical mechanism of tailing and provide self-validating protocols to fix it.

The Mechanism: Why Amine Impurities Tail

Before fixing the issue, you must visualize the invisible interaction occurring inside your column. Tailing in basic compounds is rarely a physical flow issue; it is a secondary chemical retention mechanism .

Visualizing the "Silanol Trap"

The following diagram illustrates the competing interactions. Ideally, we want only hydrophobic interaction (Partitioning). Tailing occurs when Ion-Exchange (Adsorption) interferes.[1]

SilanolTrap cluster_legend Interaction Types Analyte Protonated Amine (Itraconazole Impurity) C18 C18 Ligand (Primary Interaction) Analyte->C18 Hydrophobic Partitioning (Fast Kinetics = Sharp Peak) Silanol Ionized Silanol (SiO-) (Secondary Interaction) Analyte->Silanol Ionic Attraction (Slow Kinetics = Tailing) PeakShape Resulting Peak Shape C18->PeakShape Symmetric Gaussian Silanol->PeakShape Exponential Tailing key1 Green Path: Desired key2 Red Path: Avoid

Figure 1: The dual-retention mechanism. Tailing is caused by the analyte "sticking" to acidic silanols (Red Path) rather than interacting solely with the C18 ligand (Green Path).

Phase 1: Mobile Phase Chemistry (The Software)

The most immediate fix for tailing is chemical modification of the mobile phase. You have three levers to pull: pH , Ionic Strength , and Competitors .

Protocol A: The "Silanol Suppression" Method (Traditional)

This aligns with USP methods which often utilize ion-pairing or chaotropic agents.[1]

  • The Fix: Add Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Triethylamine (TEA).

  • The Logic: TBAHS/TEA are bulky bases. They saturate the active silanol sites on the column, effectively "capping" them so your Itraconazole impurities cannot bind.

  • Warning: TBAHS is NOT MS-compatible.[1] It will permanently contaminate a mass spectrometer.

Protocol B: The "pH Control" Method (Modern/MS Compatible)
  • The Fix: Use a high-molarity buffer (20-50 mM) at low pH (2.0 - 2.5).[1]

  • The Logic: The pKa of surface silanols is roughly 3.5 - 4.5. By lowering the pH to < 2.5, you force the silanols into their neutral (SiOH) state. Neutral silanols cannot ionically bind to the cationic Itraconazole.

Comparative Data: Mobile Phase Additives
ParameterMethod A: 0.1% TFA (Common Mistake)Method B: 20mM Phosphate pH 2.5Method C: USP (TBAHS Additive)
Tailing Factor (

)
1.8 - 2.5 (Poor)1.1 - 1.3 (Good)1.0 - 1.2 (Excellent)
Mechanism Acidic, but low ionic strength allows silanol activity.[1]Suppresses silanol ionization via mass action.Steric exclusion of silanols (Masking).
MS Compatibility Yes (suppression possible)No (Non-volatile)NO (Source contamination)
Column Life HighHighModerate (Aggressive salts)

Phase 2: Stationary Phase Selection (The Hardware)

If mobile phase optimization fails, your column technology is likely outdated for this specific molecule. Older "Type A" silica contains high metal impurities which increase silanol acidity.[2]

The "Hybrid" Solution

For Itraconazole, I strongly recommend moving away from standard silica to Hybrid Particle Technology (HPT) or Charged Surface Hybrid (CSH) columns.

  • Why? These particles are synthesized with an ethylene-bridge (BEH) or surface charge modifier that inherently repels basic compounds or lacks the acidic silanols entirely.[1]

  • Recommendation:

    • Standard: C18 End-capped (Base Deactivated).

    • Expert: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18.[1]

Phase 3: The Sample Diluent Trap (Fronting vs. Tailing)

A common false positive in Itraconazole troubleshooting is confusing solvent effects with silanol tailing.

  • The Issue: Itraconazole is insoluble in water, so researchers dissolve it in 100% THF or Methanol.

  • The Result: When a 100% organic plug hits a mobile phase that is 40-50% aqueous, the analyte precipitates or travels faster than the eluent initially. This distorts the peak, often looking like tailing or split peaks.

Self-Validating Diluent Protocol:

  • Dissolve sample in minimum volume of THF/Methanol.

  • Immediately dilute with Mobile Phase A (Buffer) until the mixture is at least 50% aqueous (or matches initial gradient conditions).

  • Check: If the solution turns cloudy, you have a solubility limit. You must reduce injection volume (e.g., 10 µL

    
     2 µL) rather than increasing organic strength.
    

Diagnostic Workflow

Use this decision tree to isolate the root cause of your peak asymmetry.

TroubleshootingFlow Start Issue: Peak Tailing > 1.5 CheckDiluent 1. Check Sample Diluent Is it stronger than Mobile Phase? Start->CheckDiluent DiluentFix Match Diluent to MP or Reduce Inj. Volume CheckDiluent->DiluentFix Yes CheckPH 2. Check Mobile Phase pH Is pH > 3.0? CheckDiluent->CheckPH No PHFix Lower pH to 2.0 - 2.5 (Protonate Silanols) CheckPH->PHFix Yes CheckColumn 3. Check Column Type Is it Type A or non-endcapped? CheckPH->CheckColumn No ColumnFix Switch to Hybrid (BEH/CSH) or Base-Deactivated (BDS) CheckColumn->ColumnFix Yes AddModifier 4. Add Modifier (If MS is not required) CheckColumn->AddModifier No ModifierFix Add 5mM TEA or TBAHS AddModifier->ModifierFix Apply

Figure 2: Step-by-step diagnostic logic for isolating peak asymmetry sources.

Frequently Asked Questions (FAQ)

Q: I am running LC-MS for impurity identification. I cannot use TBAHS (USP Method). What is my alternative? A: You must rely on pH and Column Chemistry .

  • Buffer: Use Ammonium Formate (20mM) adjusted to pH 3.0 with Formic Acid. The high ionic strength helps mask silanols better than Formic Acid alone.

  • Column: Switch to a "Charged Surface Hybrid" (CSH) C18 column. These columns have a slight positive surface charge that electrostatically repels the protonated amine impurities, preventing them from touching the silanols. This mimics the effect of TBAHS without the reagent.

Q: My main Itraconazole peak is symmetric, but the early eluting amine impurities are tailing. Why? A: This is a classic "Loadability" vs. "Selectivity" issue. The main peak is likely masking its own tailing due to mass overload (which can sometimes sharpen a peak artificially) or simply because it is more retained and interacting more with the C18 phase. The early eluting impurities spend less time in the hydrophobic phase and are more susceptible to silanol "drag."

  • Action: Add 0.1% Triethylamine (TEA) to the mobile phase (if UV detection only). This will preferentially bind to silanols and sharpen the early eluters.

Q: Can I use a C8 column instead of C18 to reduce run time? A: Yes, but be careful. Itraconazole is very hydrophobic, so C8 will reduce retention. However, if the tailing is silanol-based, a C8 column might actually worsen the shape because C8 ligands provide less steric shielding of the silica surface than the bulky C18 ligands. If you switch to C8, ensure it is a high-density, fully end-capped hybrid phase.[1]

References

  • United States Pharmacopeia (USP). Monograph: Itraconazole Organic Impurities. (Current USP-NF).[1] [1]

  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing of Basic Analytes in Reversed-Phase HPLC. Chemical Communications, 59, 7887–7899.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions.

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting: Residual Silanol Interactions.

Sources

Technical Support Center: High-Sensitivity Itraconazole Impurity Profiling

[1]

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Topic: Sensitivity Enhancement & Troubleshooting for Itraconazole (ITZ) Impurities

Introduction: The Sensitivity Paradox

Itraconazole presents a unique "perfect storm" of challenges for impurity detection. As a highly lipophilic weak base with three chiral centers, it requires strong organic solvents for dissolution, yet demands high-aqueous mobile phases for retention of polar degradants.[1] Furthermore, its UV absorbance is moderate, but the regulatory threshold for genotoxic or structural impurities (like the cis-isomers or oxidized degradants) often pushes the limits of standard UV detection.[1]

This guide moves beyond standard pharmacopeial recipes (USP/EP) to address the mechanics of sensitivity. We focus on maximizing Signal-to-Noise (S/N) ratios and resolving the critical "solvent effect" that often masks trace impurities.[1]

Module 1: Chromatographic Resolution (The Foundation)

Q: I am seeing co-elution of Impurity F and the main Itraconazole peak. How do I improve resolution without extending run time?

A: Impurity F (often a positional isomer or closely related congener) and Itraconazole are the "critical pair" in many separations.[1] Standard C18 columns often fail to distinguish the subtle steric differences.[1]

The Fix:

  • Stationary Phase Selection: Move away from standard alkyl-C18.[1]

    • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] The pi-pi interactions provided by these phases offer superior selectivity for the halogenated aromatic rings in Itraconazole, often resolving stereoisomers that co-elute on C18.[1]

  • Mobile Phase pH (The "Tuning Knob"):

    • Itraconazole is a weak base.[1] At low pH (pH 2.5), it is fully ionized.[1]

    • Protocol: If using UV, phosphate buffer at pH 2.5 is standard.[1] However, for MS compatibility (see Module 2), you must switch to Ammonium Formate (pH 3.0–4.0).[1]

    • Warning: Avoid neutral pH.[1] Itraconazole tails severely at pH > 5.0 due to silanol interactions.[1]

Q: My USP method uses Tetrabutylammonium Hydrogen Sulfate (TBAHS). Can I use this for LC-MS?

A: Absolutely not.

  • The Issue: TBAHS is a non-volatile ion-pairing agent.[1] It will permanently contaminate your MS source, causing massive signal suppression and requiring a full source cleaning.[1]

  • The Alternative: You must develop a "TBAHS-free" method for MS sensitivity.[1]

    • Substitute: Use 0.1% Formic Acid or 10mM Ammonium Acetate .[1]

    • Trade-off: You may lose some peak symmetry.[1] To counteract this, use a column with "high surface coverage" or "hybrid particle technology" (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which resists basic tailing without ion pairing.[1]

Workflow: Method Selection Logic

MethodSelectionStartStart Method DevelopmentGoalPrimary Goal?Start->GoalUV_OnlyQC/Routine (UV Only)Goal->UV_OnlyHigh Limits (>0.1%)Trace_MSTrace/Genotox (LC-MS)Goal->Trace_MSLow Limits (<0.05%)Method_AMethod A: Ion-Pairing(C18 + TBAHS + Phosphate)Best Peak ShapeUV_Only->Method_AMethod_BMethod B: MS-Compatible(Phenyl-Hexyl + Formic Acid)Best SensitivityTrace_MS->Method_BCheck_ResCheck Resolution(Impurity F)Method_B->Check_ResOptimizeLower Flow Rate / Change Gradient SlopeCheck_Res->OptimizeFail

Caption: Decision tree for selecting mobile phase additives based on detection requirements (UV vs. MS).

Module 2: Detection Sensitivity (The Signal)

Q: Which UV wavelength yields the best Limit of Detection (LOD)? The literature varies between 225 nm and 260 nm.

A: This is a trade-off between Absorbance Maxima and Solvent Cutoff Noise .[1]

  • 260-264 nm: The safest choice.[1] Itraconazole has a strong band here.[1] The baseline noise from solvents (Acetonitrile/Methanol) is negligible.[1]

  • 225 nm: Theoretically higher absorbance for certain degradants (oxidized impurities).[1]

    • Risk:[1] If you use Methanol or THF in your mobile phase, 225 nm is dangerously close to the UV cutoff.[1] This creates "gradient drift"—a rising baseline that obscures trace peaks.[1]

    • Verdict: Use 225 nm ONLY if using Acetonitrile/Phosphate buffer .[1] If using Methanol/Acetate, stick to 260 nm to lower the noise floor, which effectively improves your Signal-to-Noise (S/N) ratio.[1]

Q: How do I configure LC-MS/MS for maximum sensitivity?

A: Itraconazole ionizes well in ESI Positive mode (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

  • Source Parameters: High desolvation temperature (500°C+) is required due to the molecule's size and lipophilicity.[1]

  • MRM Transitions (Quantification):

    • Precursor: 705.6 m/z[1]

    • Product Quantifier: 392.2 m/z (Cleavage of the triazolone moiety).[1]

    • Product Qualifier: 432.1 m/z.[1]

  • Dwell Time: Increase dwell time to >50ms per transition if analyzing trace impurities to smooth the peak data points.

Module 3: The Solubility vs. Peak Shape Paradox

Q: My peaks are fronting or splitting ("Shark Fin" shape). I dissolved my sample in THF/Methanol because Itraconazole won't dissolve in the mobile phase.

A: This is the Strong Solvent Effect .[1] You are injecting a "plug" of strong solvent (THF) into a weaker mobile phase (Initial Gradient: often 60-70% Water).[1] The drug travels faster than the mobile phase at the head of the column, causing band broadening before separation even begins.[1]

The Protocol for "In-Vial" Precipitation: Do not inject pure THF/Methanol. Use this "Dilution Step" protocol to match the mobile phase as closely as possible without precipitating the drug:

StepActionMechanism
1 Weigh 10mg Itraconazole.[1][2]Target concentration.
2 Add 2 mL THF (or Methanol acidified with HCl).Solubilization: Breaks crystal lattice.
3 Immediately add 8 mL Mobile Phase A (Buffer).Equilibration: Matches solvent strength.[1]
4 Observation: If cloudy, add 1-2 drops conc.[1] HCl.Ionization: Protonating the base keeps it soluble in water.[1]
5 Filter: 0.2µm PTFE filter.Removes micro-precipitates that cause tailing.[1]

Result: You now inject a solution that is 80% aqueous, preventing the strong solvent effect and sharpening the peak height (sensitivity) by 2-3x.[1]

Module 4: Troubleshooting Specific Artifacts

Q: I see "Ghost Peaks" in my gradient blank.

  • Cause: Itraconazole is extremely "sticky" (hydrophobic).[1] It adsorbs to the PTFE rotor seal in the injector or the needle seat.[1]

  • Fix: Change your needle wash to a "Magic Wash" mix: Acetonitrile:Methanol:Isopropanol:Water (1:1:1:1) + 0.1% Formic Acid .[1][3] The Isopropanol is crucial for scrubbing the lipophilic residue.[1]

Q: Baseline drift is too high at the end of the gradient.

  • Cause: Impurity B (Desacetyl-itraconazole) and other late eluters require high organic %.[1] If using Acetate buffer, it absorbs UV at low wavelengths as concentration increases.[1]

  • Fix: Use Reference Wavelength Correction (e.g., Ref 360 nm, bw 100) in your DAD settings to mathematically subtract the drift.[1]

Workflow: Troubleshooting Logic

TroubleshootingProblemIdentify ArtifactSplitPeakSplit/Fronting PeakProblem->SplitPeakGhostPeakGhost Peak / CarryoverProblem->GhostPeakNoisyBaseHigh Baseline NoiseProblem->NoisyBaseSolventEffectStrong Solvent Effect(Diluent Mismatch)SplitPeak->SolventEffectWashIssueNeedle Wash FailureGhostPeak->WashIssueUV_CutoffUV Cutoff / Lamp AgeNoisyBase->UV_CutoffFix1Reduce Inj Vol ORDilute with BufferSolventEffect->Fix1Fix2Use IPA/MeOH/ACN WashWashIssue->Fix2Fix3Switch to 260nm ORClean Flow CellUV_Cutoff->Fix3

Caption: Diagnostic flow for resolving common chromatographic artifacts in Itraconazole analysis.

References
  • European Pharmacopoeia (Ph.[1][4] Eur.) . Itraconazole Monograph 1335. (Provides standard impurity limits and definitions for Impurity A, B, C, D, E, F).

  • USP-NF . Itraconazole Official Monograph. (Details the TBAHS ion-pairing method for routine QC).

  • Kasagić-Vujanović, I. et al. (2013) .[1][5] "Chemometrically assisted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities." Acta Pharmaceutica. (Discusses optimization of mobile phase pH for resolution).

  • Shimadzu Application News . "High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS." (Provides MRM transitions and MS source parameters).

  • Guduru, S. et al. (2019) . "Isolation and Characterization of Two Novel Degradant Products in Itraconazole." Rasayan Journal of Chemistry. (Details oxidative degradation pathways and structures).

Technical Support Center: Itraconazole Analysis & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The Problem: Researchers frequently encounter unexplained loss of sensitivity, peak splitting, or the appearance of "ghost peaks" during Itraconazole (ITZ) analysis. While Formic Acid (FA) is the standard ionization agent for positive-mode LC-MS, ITZ is chemically labile in acidic environments.

The Root Cause: The dioxolane ring of Itraconazole is susceptible to acid-catalyzed hydrolysis.[1] Prolonged exposure to Formic Acid—particularly during sample evaporation or in autosamplers at room temperature—cleaves this ring, forming degradation products that alter quantitation.

The Solution: This guide provides a validated workflow to transition from Formic Acid to Ammonium Acetate/Formate buffered systems, ensuring stability without sacrificing ionization efficiency.

Diagnostic: Is Formic Acid Killing Your Assay?

Before altering your method, confirm if acid degradation is your specific issue.

Symptom Checklist
ObservationProbability of Acid DegradationAlternative Cause
Decreasing Peak Area over a 24h runHigh Autosampler instability / Precipitation
New Peaks appearing at lower retention timesHigh Hydrolysis products (more polar)
Peak Fronting/Tailing MediumColumn overload / Incompatible diluent
Mass Shift (+18 Da or -Ring) High Ring opening (Hydrolysis)
The Mechanism of Failure

Itraconazole contains a 1,3-dioxolane ring . In the presence of strong protons (H⁺ from FA) and water, this acetal linkage undergoes nucleophilic attack, leading to ring scission. This destroys the parent molecule, reducing the signal at


 705.

ITZ_Degradation_Mechanism ITZ Itraconazole (Parent) m/z 705 Inter Unstable Oxocarbenium Intermediate ITZ->Inter Protonation of Dioxolane Oxygen Acid + H+ (Formic Acid) Acid->Inter Prod Hydrolysis Products (Ring Scission) Inter->Prod + H2O (Ring Opening)

Figure 1: Acid-catalyzed hydrolysis pathway of the Itraconazole dioxolane ring.

Method Development: The "Safe" Mobile Phase

To prevent degradation, we must raise the pH slightly above the pKa of the degradation reaction while maintaining protonation for ESI+.

Comparative Mobile Phase Performance
Parameter0.1% Formic Acid (Standard)10mM Ammonium Acetate (Recommended)Why Switch?
pH ~2.7~4.5 - 5.0Higher pH protects the acetal linkage.
Stability (24h) < 85% (Temperature dependent)> 98%Prevents on-column and autosampler decay.
Peak Shape GoodExcellentAmmonium ions mitigate silanol interactions.
MS Sensitivity High (

)
High (

)
ITZ is basic enough to ionize at pH 5.
Validated "Safe" LC-MS Parameters
  • Column: C18 (e.g., Zorbax SB-C18 or equivalent), 2.1 x 50 mm, 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Gradient:

    • 0.0 min: 40% B[2]

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 40% B (Re-equilibrate)

Expert Insight: Do not add Formic Acid to Mobile Phase B when using Ammonium Acetate in A. The buffering capacity of Phase A is sufficient. Mixing them creates an uncontrolled pH gradient.

Sample Preparation Protocol (The Critical Control Point)

Acid degradation is most aggressive during the evaporation step of extraction, where acid concentration spikes as solvent evaporates.

Protocol: Protein Precipitation (No-Acid Method)

Objective: Extract ITZ from plasma without exposing it to concentrated acid.

  • Aliquot: Transfer 100 µL of plasma/serum to a clean tube.

  • IS Addition: Add 10 µL of Internal Standard (Itraconazole-d9).

  • Precipitation: Add 300 µL of 100% Acetonitrile (Neutral).

    • WARNING: Do NOT use ACN with 1% Formic Acid.[3] This is a common error that causes "gummy" residues and degradation.

  • Vortex: Mix vigorously for 1 min.

  • Centrifuge: 10,000 x g for 5 min at 4°C.

  • Transfer: Move supernatant to a fresh vial.

  • Dilution (Crucial): Dilute the supernatant 1:1 with 10 mM Ammonium Acetate (aq) .

    • Why? Injecting 100% organic solvent causes peak fronting. Diluting with buffer matches the initial mobile phase conditions.

Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in real-time.

Troubleshooting_Tree Start Start: ITZ Peak Area Low/Unstable CheckMP Check Mobile Phase pH Start->CheckMP IsAcidic Is pH < 3.0 (Formic Acid)? CheckMP->IsAcidic SwitchMP ACTION: Switch to 10mM Ammonium Acetate IsAcidic->SwitchMP Yes CheckPrep Check Sample Prep IsAcidic->CheckPrep No SwitchMP->CheckPrep IsEvap Did you use Acid + N2 Evaporation? CheckPrep->IsEvap FixPrep ACTION: Remove Acid from Extraction Use Neutral ACN IsEvap->FixPrep Yes CheckTemp Check Autosampler Temp IsEvap->CheckTemp No CoolDown ACTION: Set Autosampler to 4°C CheckTemp->CoolDown If > 10°C

Figure 2: Step-by-step logic for isolating stability factors.

Frequently Asked Questions (FAQ)

Q: Can I use Acetic Acid instead of Formic Acid? A: Yes. Acetic acid is a weaker acid (


 4.76 vs 3.75 for Formic). It causes significantly slower degradation. However, Ammonium Acetate  is superior because it buffers the pH rather than just acidifying it, providing the best balance of ionization and stability.

Q: I see a mass shift of +16 Da. Is this acid degradation? A: Likely not. A +16 Da shift usually indicates oxidation (N-oxide formation), often caused by impurities in the mobile phase or light exposure. Acid hydrolysis typically results in ring opening which changes the fragmentation pattern or results in much smaller fragments. If you see +16, check your solvents for peroxides or protect samples from light.

Q: My method requires Formic Acid for other analytes in the multiplex. What do I do? A: If you must use FA:

  • Keep the concentration low (0.01% - 0.05%).

  • Maintain the autosampler at 4°C strictly. Temperature is a catalyst; keeping samples cold slows hydrolysis significantly.

  • Limit run times (inject fresh samples immediately after prep).

References

  • Kunze, K. L., et al. (2006).[] Stereochemical aspects of itraconazole metabolism in vitro and in vivo.[] Drug Metabolism and Disposition.[][5][6] Link (Discusses dioxolane ring scission mechanism).

  • Al-Rimawi, F. (2010). Validation of an HPLC-UV method for the determination of itraconazole in capsules. Journal of Pharmaceutical and Biomedical Analysis. Link (Highlights stability issues in acidic media).

  • Vogeser, M., & Spöhrer, U. (2006). Liquid chromatography-tandem mass spectrometry method for the therapeutic drug monitoring of itraconazole.[6] Clinical Chemistry and Laboratory Medicine.[2][6] Link (Demonstrates Ammonium Acetate usage for stability).

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.Link (General guidelines on stability testing).

Sources

Technical Support Center: Itraconazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming PEG Interference in HPLC Analysis

Executive Summary

The "Ghost" in the Gradient: Polyethylene Glycol (PEG) is a ubiquitous excipient in Itraconazole oral formulations (e.g., Sporanox®), often serving as a co-solvent or carrier.[1][2][] While Itraconazole (ITZ) is highly lipophilic (LogP ~5.7), PEG is a hydrophilic polymer. In Reverse Phase HPLC (RP-HPLC), PEG presents a unique challenge: it lacks a distinct UV chromophore but exhibits significant end-absorption (<220 nm) and refractive index effects.

This interference typically manifests as a broad, shapeless "hump" in the baseline or as clustered "ghost peaks" that co-elute with early-to-mid eluting impurities, compromising the sensitivity required for ICH Q3A/B reporting thresholds (0.05% - 0.1%).

Module 1: Diagnostic Triage

Q: How do I confirm that the baseline disturbance is actually PEG and not a cluster of degradants?

A: The "Polymer Signature" Test. PEG interference is distinct from small-molecule impurities. Use this checklist to confirm the diagnosis:

FeaturePEG Interference SignatureSmall Molecule Impurity
Peak Shape Broad, Gaussian "hump" or unresolved cluster of peaks (oligomers).Sharp, defined Gaussian peaks.
UV Spectrum Featureless; absorbance increases exponentially as wavelength drops <210 nm.Distinct UV maxima/minima (ITZ has max ~262 nm).
Gradient Behavior Shifts dramatically with % Organic change; elutes based on molecular weight distribution.Predictable shift based on hydrophobicity.
MS Signal Distinct repeating units (+44 Da) in Mass Spec (e.g., m/z 44, 88, 132...).Single m/z or specific fragments.
Module 2: The "Precipitation-Wash" Protocol (Gold Standard)

Q: Liquid-Liquid Extraction (LLE) with DCM failed to remove the PEG. Why?

A: Solubility Overlap. PEG is soluble in many organic solvents (Dichloromethane, Chloroform) used for LLE. If you extract with DCM/Water, PEG partitions into the organic layer along with the Itraconazole, solving nothing.

The Solution: Reverse Solubility Exploitation. You must exploit the fact that Itraconazole is practically insoluble in water , while PEG is highly water-soluble . Instead of extracting the drug out (LLE), you must wash the excipient away (Solid-Liquid Extraction).

Protocol: The Aqueous Wash Technique

Note: This protocol assumes a PEG-heavy oral solution or semi-solid formulation.

  • Aliquot: Transfer an equivalent of 10 mg Itraconazole (formulation) into a 15 mL centrifuge tube.

  • Precipitation: Add 10 mL of HPLC-grade Water . Vortex vigorously for 2 minutes.

    • Mechanism:[4] The water acts as an anti-solvent for Itraconazole (precipitating it) and a solvent for PEG (dissolving it).

  • Separation: Centrifuge at 4000 RPM for 10 minutes .

    • Result: A pellet of Itraconazole (and other lipophiles) forms at the bottom. The supernatant contains the PEG.

  • Wash 1: Carefully decant and discard the supernatant (PEG waste).

  • Wash 2 (Critical): Resuspend the pellet in 5 mL Water . Vortex and Centrifuge again. Discard supernatant.

    • Why: This removes residual PEG trapped in the pellet pore space.

  • Reconstitution: Dissolve the clean pellet in 10 mL of Diluent (e.g., Methanol or Mobile Phase). Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic) into the HPLC vial.

G start Formulation Sample (ITZ + PEG) step1 Add Water (Anti-solvent) & Vortex start->step1 step2 Centrifuge (4000 RPM, 10 min) step1->step2 split Phase Separation step2->split supernatant Supernatant (Contains PEG) split->supernatant Decant pellet Pellet (Contains ITZ) split->pellet Keep waste Waste supernatant->waste Discard wash Re-suspend Pellet in Water (Wash Step) pellet->wash final Dissolve Pellet in MeOH Inject to HPLC wash->final

Figure 1: The "Precipitation-Wash" workflow exploits the water-insolubility of Itraconazole to physically separate it from the water-soluble PEG matrix prior to injection.

Module 3: Chromatographic Optimization

Q: I cannot perform extraction due to recovery concerns. How can I separate PEG chromatographically?

A: Gradient Stacking and Column Selection. If you must inject PEG, you need to force it to elute before your impurities of interest.

1. Column Selection: Use a high-carbon-load C18 column (Hybrid Particle) .

  • Why: Itraconazole is extremely lipophilic. A high-carbon load increases its retention significantly (k' > 10), pushing it late in the run. PEG, being more polar, will elute earlier.

  • Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18.

2. The "PEG Flush" Gradient Strategy: PEG oligomers elute over a range. You need a gradient that compresses this range.

  • Initial Hold: Start with low organic (e.g., 10-15% B) for 2-3 minutes.

    • Effect: This traps Itraconazole and its lipophilic impurities at the head of the column. PEG, having partial water solubility, will begin to migrate.

  • Ramp: Slowly increase to 50% B, then rapidly ramp to 95% B .

    • Warning: If you ramp too fast initially, the PEG hump will smear across the chromatogram.

  • Wash: Hold at high organic to ensure late-eluting PEG oligomers (high MW) are flushed out before the next injection.

Table 1: Recommended Gradient Parameters for PEG Separation

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Purpose
0.0 80 20 Initial retention of ITZ
5.0 80 20 Isocratic hold to elute small polar matrix
25.0 20 80 Gradient elution of impurities/ITZ
30.0 5 95 PEG Flush (Critical)
35.0 5 95 Column cleaning

| 35.1 | 80 | 20 | Re-equilibration |

Module 4: Detection & Physics

Q: Can I just change the wavelength to ignore PEG?

A: Yes, but with a trade-off.

  • The Sweet Spot: Itraconazole has a strong UV absorption max at 260-265 nm .

  • The PEG Zone: PEG absorbs strongly below 210 nm (end absorption).

  • Strategy: Set your detection wavelength to 225 nm or higher .

    • Benefit: The PEG "hump" becomes virtually invisible.

    • Risk: You must verify that your specific impurities (e.g., des-acetyl itraconazole) have sufficient absorbance at >225 nm. If an impurity only absorbs at 205 nm, you cannot use this strategy and must use the Extraction Protocol (Module 2).

Q: I am using LC-MS. The PEG is suppressing my Itraconazole signal. A: The Divert Valve Solution. PEG causes massive ion suppression in Electrospray Ionization (ESI).

  • Determine PEG Window: Inject a "Placebo" (PEG only) to map its elution time (e.g., 1.0 - 4.5 min).

  • Divert Valve: Program the LC divert valve to send flow to Waste during the PEG elution window.

  • Switch to Source: Only switch the flow to the MS source 1 minute before the first expected Itraconazole impurity.

References
  • United States Pharmacopeia (USP).Itraconazole Monograph: Organic Impurities. USP-NF.
  • Vermeire, A., & Remon, J. P. (1999). Stability and compatibility of itraconazole in a polyethylene glycol/hydroxypropyl-beta-cyclodextrin solution. Journal of Pharmaceutical and Biomedical Analysis. Link

  • BOC Sciences. High Performance Liquid Chromatography (HPLC) Technique for PEGylation Quantification.[] (Detailed mechanism on PEG UV/RI detection limits).

  • Frontiers in Chemistry. (2024). Ultrasound-assisted extraction of itraconazole from pellets.[5] (Validation of extraction methodologies for ITZ). Link

  • Thermo Fisher Scientific. Mass Spectrometry Compatible Separation of Itraconazole and Related Substances. (Application Note discussing mobile phase compatibility). Link

Sources

Technical Support Center: Itraconazole & Desethylene Analog Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of separating Itraconazole from its desethylene analogs. This content assumes a background in analytical chemistry and focuses on high-resolution separation strategies.

Executive Summary

Itraconazole (ITZ) is a highly lipophilic weak base (pKa ~3.[1][2]7) containing a triazole moiety and a piperazine ring.[3][4] The "desethylene" analogs—typically degradation products or synthetic impurities where an ethylene bridge is absent or modified—present a severe chromatographic challenge. They often possess near-identical hydrophobicity and pKa values to the parent molecule, leading to co-elution.

This guide moves beyond standard pharmacopeial methods (which often fail to resolve these specific analogs) and focuses on selectivity tuning and silanol suppression .

Module 1: Critical Troubleshooting (Q&A)

Q1: Why do my desethylene analog and Itraconazole co-elute despite using a long C18 gradient?

Diagnosis: You are likely relying solely on hydrophobic subtraction. Because the desethylene analog lacks only a small aliphatic spacer, its hydrophobicity (


) is almost identical to ITZ. A standard C18 column cannot distinguish this subtle steric difference.

The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[5]

  • Mechanism: ITZ contains multiple aromatic rings (phenyl, triazole).[4] Phenyl-based columns engage in

    
     interactions with the analyte.[5] The subtle structural change in the desethylene analog alters the electron density or planar accessibility of these rings, creating a separation factor (
    
    
    
    ) that hydrophobicity alone cannot achieve.
  • Pro Tip: If you must use C18, lower the temperature to

    
    . Higher temperatures increase mass transfer but reduce the steric selectivity required to separate these isomers.
    
Q2: I am seeing severe peak tailing ( ) for both peaks. How do I fix this?

Diagnosis: This is the classic "Basic Nitrogen Effect." At neutral pH, the piperazine nitrogens are protonated and interact with residual silanols (


) on the silica surface, causing secondary retention (tailing).

The Fix: Implement a "Silanol Shielding" strategy.

  • Ion Pairing: Add 0.01% to 0.05% Tetrabutylammonium Hydrogen Sulfate (TBAHS) to your aqueous mobile phase. The quaternary ammonium cation competes for the silanol sites, effectively "capping" them.

  • pH Modification: Raise the pH to ~7.5 (using phosphate buffer) only if using a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend) resistant to high pH. At pH > pKa, the ITZ becomes neutral, eliminating the ionic interaction with silanols.

Q3: My retention times drift significantly ( min) between injections.

Diagnosis: ITZ is extremely sensitive to organic modifier concentration and temperature.

  • Causality: A 1% change in Acetonitrile (ACN) can shift ITZ retention by nearly 2 minutes due to its high

    
    .
    
  • The Fix: Use a pre-mixed isocratic mobile phase rather than on-line mixing if possible. Ensure your column compartment is thermostatted (tolerance

    
    ).[5]
    

Module 2: Visualization of Troubleshooting Logic

The following diagram maps the decision process for resolving ITZ/Analog co-elution and peak shape issues.

ITZ_Troubleshooting Start Issue: Poor Separation of ITZ & Desethylene Analog Check_Res Check Resolution (Rs) Start->Check_Res CoElution Rs < 1.5 (Co-elution) Check_Res->CoElution Tailing Peak Tailing (Tf > 1.5) Check_Res->Tailing Selectivity Selectivity Issue CoElution->Selectivity Silanol Silanol Interaction Tailing->Silanol Change_Col Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Selectivity->Change_Col Primary Fix Change_Org Action: Swap ACN for MeOH (Change Solvation Shell) Selectivity->Change_Org Secondary Fix Add_TBAHS Action: Add 10mM TBAHS (Ion Pairing) Silanol->Add_TBAHS Standard Column High_pH Action: Increase pH to 7.0-7.5 (Neutralize Analyte) Silanol->High_pH Hybrid Column Only

Caption: Decision matrix for optimizing Itraconazole chromatography. Blue indicates the starting problem; Green indicates the validated solution.

Module 3: Optimized Experimental Protocol

This protocol is designed specifically for the separation of Itraconazole from closely related structural analogs. It uses a Phenyl-Hexyl phase to maximize selectivity.[5]

Reagents & Preparation
  • Diluent: Methanol:Tetrahydrofuran (THF) (80:20 v/v). Note: THF is required to fully solubilize ITZ and prevent precipitation inside the injector.

  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.5 with Acetic Acid.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes

selectivity between analog and parent.[5]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Maintains ionization control without stripping the column.
Mobile Phase B Acetonitrile : Methanol (50:[5]50)Methanol provides different selectivity than pure ACN.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID; adjust for backpressure.
Temperature 30°CControlled temperature prevents RT drift.
Detection UV @ 260 nmOptimal absorbance for the triazolone ring.
Injection Vol 10 µLKeep low to prevent solvent effects (peak splitting).
Gradient Program
  • 0.0 min: 40% B

  • 15.0 min: 80% B (Linear ramp to elute lipophilic ITZ)

  • 20.0 min: 80% B (Hold to clear highly retained impurities)

  • 20.1 min: 40% B (Re-equilibration)

  • 25.0 min: End

Module 4: Method Development Workflow

Use this workflow to validate the method in your lab.

Method_Validation Step1 1. Solubility Check (Dissolve in MeOH/THF) Step2 2. Screen Columns (C18 vs Phenyl-Hexyl) Step1->Step2 Step3 3. Optimize Gradient (Focus on 10-20 min window) Step2->Step3 Step4 4. Stress Test (Inject Mixed Standard) Step3->Step4 Step5 5. Final Validation (Check Resolution > 2.0) Step4->Step5

Caption: Step-by-step workflow for establishing a robust Itraconazole separation method.

References

  • United States Pharmacopeia (USP). Monograph: Itraconazole.[6] USP-NF.[5] (Standard reference for impurity limits and ion-pairing usage). [5]

  • Vujanović, I., et al. (2013). "Chemometrically assisted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities." Acta Pharmaceutica, 63(2), 159–173. (Validates the use of pH tuning for impurity separation).

  • Kunze, K. L., et al. (2006).[] "Stereochemical aspects of itraconazole metabolism in vitro and in vivo." Drug Metabolism and Disposition, 34(4), 583-590.[5][] (Defines the structural complexity and stereochemistry of ITZ analogs).

  • PubChem. Itraconazole Compound Summary. National Library of Medicine. (Source for pKa and chemical properties).

Sources

Strategies for stabilizing Itraconazole samples against oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Oxidative Stabilization Strategies | Ticket ID: ITZ-OX-001

Diagnostic Triage: Troubleshooting Active Issues

User Issue: "My Itraconazole (ITZ) amorphous solid dispersion (ASD) is showing discoloration (yellowing) and assay loss after 1 month at 40°C/75% RH."

Root Cause Analysis

Itraconazole is generally stable against hydrolysis but exhibits specific vulnerability to oxidative degradation at the piperazine and dioxolane rings. In Amorphous Solid Dispersions (ASDs), this is rarely spontaneous auto-oxidation; it is almost always excipient-induced .

The Suspects:

  • Polymer Impurities: Polymers like PVP-VA64, HPMC, or PEG often contain residual peroxides or aldehydes from their own manufacturing. These reactive impurities initiate radical attacks on the ITZ piperazine ring.

  • Process Stress: Hot Melt Extrusion (HME) generates shear and heat (>150°C), which can generate free radicals if the polymer degrades, accelerating ITZ oxidation.

Troubleshooting Decision Tree

Use this logic flow to isolate your specific failure mode.

Troubleshooting Start Issue: Discoloration / Assay Drop CheckForm Formulation Type? Start->CheckForm ASD Amorphous Solid Dispersion (HME/Spray Dry) CheckForm->ASD Yes Cryst Crystalline/Physical Mix CheckForm->Cryst No CheckPolymer Check Polymer Peroxide Level (PVP/HPMC) ASD->CheckPolymer CheckPack Check Headspace Oxygen & Light Exposure Cryst->CheckPack Result1 High Peroxides (>50 ppm)? Switch to Low-Peroxide Grade Add BHT/Tocopherol CheckPolymer->Result1 Positive Result2 Process Temp >160°C? Thermal degradation. Reduce shear/temp. CheckPolymer->Result2 Negative Result3 Packaging Issue. Add Oxygen Scavengers Amber Vials CheckPack->Result3

Figure 1: Diagnostic workflow for isolating the source of oxidative instability in Itraconazole formulations.

Technical Knowledge Base: The Science of ITZ Oxidation

Mechanism of Degradation

Unlike hydrolysis which splits molecules using water, oxidation in ITZ involves electron transfer or radical addition. The piperazine ring nitrogen is the electron-rich "soft target" for reactive oxygen species (ROS).

Key Degradation Products (DPs): Research identifies two primary oxidative degradants (often labeled DP-1 and DP-2 in HPLC profiles):

  • Piperazine N-oxide: Oxygen attaches to the nitrogen in the piperazine ring.

  • Piperazine N,N'-dioxide: Both nitrogens in the ring are oxidized.

These transformations are catalyzed by hydroperoxides (


)  present in excipients.
Comparison of Stabilization Strategies

Not all antioxidants work in solid dispersions. You must match the antioxidant's solubility to the polymer matrix.

StrategyMechanismBest ForImplementation Note
BHT (Butylated hydroxytoluene) Radical Scavenger (Chain Breaking)PVP-VA64, HPMC-AS matricesPreferred. Highly lipophilic, miscible with ITZ in the amorphous phase. Use 0.05% - 0.2% w/w.
Vitamin E (α-Tocopherol) Radical ScavengerLipid-based formulationsCan act as a plasticizer (lowering Tg), potentially destabilizing the amorphous state physically. Use with caution in ASDs.
Propyl Gallate Radical ScavengerHydrophilic matricesLess effective in highly lipophilic ITZ domains compared to BHT.
Low-Peroxide Excipients Source EliminationAll ASDsMandatory. Specify "Low Peroxide" grades (e.g., Kollidon® VA 64 LP) from vendors.

Standard Operating Procedures (SOPs)

Protocol A: Forced Degradation Study (Oxidative Stress)

Purpose: To validate your analytical method's ability to detect oxidative impurities (DP-1/DP-2) and establish a baseline for stability.

Reagents:

  • Itraconazole API[1]

  • Hydrogen Peroxide (

    
    ), 30% w/v (Reagent Grade)
    
  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

Procedure:

  • Preparation: Dissolve 10 mg Itraconazole in 10 mL of diluent (Methanol/Acetonitrile 50:50).

  • Stress Induction: Add 1 mL of 30%

    
     to the flask (Final concentration ~3%).
    
  • Incubation:

    • Condition: Room Temperature (20-25°C).

    • Duration: 24 to 48 hours.[2] (Note: ITZ is relatively robust; 24h is usually sufficient to see ~10-20% degradation).

  • Quenching: CRITICAL STEP. Add sodium sulfite or manganese dioxide to neutralize excess peroxide before injection to prevent on-column degradation.

  • Analysis: Inject into HPLC/UPLC. Look for peaks at RRT ~0.35 and ~0.44 (typical for oxidative degradants relative to ITZ).

Protocol B: Excipient Peroxide Screening

Purpose: To verify if your polymer batch is safe for use with Itraconazole.

Method: Ferrous Oxidation-Xylenol Orange (FOX) Assay.

  • Dissolve polymer (e.g., PVP) in solvent (90:10 Methanol:Water).

  • Add FOX reagent (Ferrous ammonium sulfate + Xylenol Orange + Sorbitol).

  • Incubate for 30 mins.

  • Measure Absorbance at 560 nm.

  • Pass Criteria: Peroxide level < 20 ppm (ideally < 5 ppm for long-term stability).

Visualizing the Degradation Pathway

Understanding where the molecule breaks is key to stabilizing it.

DegradationPathway ITZ Itraconazole (Parent) Intermediate Radical Attack on Piperazine Ring ITZ->Intermediate Initiation ROS Reactive Oxygen Species (from Polymer/H2O2) ROS->Intermediate DP1 Degradant 1 (N-Oxide) Intermediate->DP1 Oxidation DP2 Degradant 2 (N,N'-Dioxide) DP1->DP2 Further Oxidation

Figure 2: Chemical pathway of Itraconazole oxidation leading to N-oxide formation on the piperazine ring.

Frequently Asked Questions (FAQs)

Q: Can I just use Nitrogen purging instead of antioxidants? A: Nitrogen purging helps during manufacturing (HME/Spray Drying) but offers limited protection during shelf-life unless you use hermetically sealed aluminum blisters with oxygen scavengers. For ASDs, the peroxides are inside the polymer matrix (solid state), so removing headspace oxygen is often insufficient. You need a chemical scavenger (BHT) within the matrix.

Q: Why does my degradation increase when I use PEG (Polyethylene Glycol)? A: PEG is notorious for auto-oxidizing into peroxides and aldehydes (formaldehyde/acetaldehyde) upon storage. These impurities react directly with Itraconazole. Avoid PEG if possible; if necessary, use "oxidative-stabilized" grades and test every batch for peroxide content.

Q: How do I distinguish between Hydrolysis and Oxidation peaks? A:

  • Oxidation: Peaks usually appear before the main ITZ peak (more polar N-oxides).

  • Hydrolysis: Acid hydrolysis often cleaves the dioxolane ring. These peaks have distinct UV spectra. Use a Diode Array Detector (DAD) to compare spectral signatures against the parent peak.

References

  • Degradation Products Identification

    • Reddy, P. B., et al. (2014).[3] "Isolation and Characterization of Two Novel Degradant Products in Itraconazole by using Prep-HPLC, HRMS and NMR." Rasayan Journal of Chemistry.

    • (Note: Confirms N-oxide formation on piperazine ring).

  • Amorphous Solid Dispersion Stability

    • Pore, Y. V., et al. (2016).[1] "Physical stabilization of amorphous itraconazole in solid dispersions for improved dissolution profile." Journal of Applied Pharmaceutical Science.

  • Reactive Impurities in Excipients

    • Wu, Y., et al. (2011).
  • Forced Degradation Protocols

    • Srivani, J., et al. (2013). "Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms." International Journal of Pharmacy and Biological Sciences.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitation of Itraconazole and its related substances presents a distinct chromatographic challenge due to the molecule's extreme hydrophobicity (


), weak basicity (pKa ~3.7), and the presence of multiple stereoisomers. Traditional pharmacopeial methods (USP/EP) utilizing fully porous 5 µm C18 columns often suffer from excessive run times (>30 mins), broad peak shapes due to secondary silanol interactions, and insufficient resolution between critical isomer pairs.

This guide validates a modernized approach using Superficially Porous Particle (SPP/Core-Shell) Technology . We compare this optimized protocol against the traditional fully porous standard, demonstrating how SPP columns achieve UHPLC-like performance on standard HPLC instrumentation, ensuring regulatory compliance (ICH Q2(R1)) while significantly increasing laboratory throughput.

Part 1: The Challenge – Itraconazole Chemistry

Itraconazole is a triazole antifungal containing a sec-butyl side chain and a dioxolane ring. The molecule possesses three chiral centers, leading to a mixture of stereoisomers (cis and trans). The primary analytical hurdles are:

  • Stereoisomer Separation: Differentiating the active cis-isomers from the inactive trans-isomers.

  • Peak Tailing: The basic triazole nitrogen interacts with acidic silanols on the silica support, causing peak asymmetry.

  • Hydrophobicity: Requires high organic content, often leading to baseline drift during gradient elution.

Comparison of Methodologies

We compared the performance of the proposed Core-Shell Method against the Traditional Reference Method (adapted from USP monographs).

ParameterTraditional Method (Reference)Optimized Core-Shell Method (Proposed)Improvement
Column Technology Fully Porous Silica (5 µm)Core-Shell (Fused-Core) Silica (2.7 µm)Higher Efficiency
Dimensions 250 x 4.6 mm100 x 4.6 mm60% Length Reduction
Backpressure ~120 bar~280 barCompatible with std. HPLC
Run Time 35 minutes12 minutes3x Faster
Resolution (Impurity B) 1.83.277% Improvement
Tailing Factor 1.61.1Superior Symmetry
LOD (Impurity F) 0.05 µg/mL0.01 µg/mL5x Sensitivity

Part 2: Mechanistic Insight & Experimental Protocol

The "Why": Core-Shell Physics

The superior performance of the proposed method relies on the Van Deemter Equation . The 2.7 µm core-shell particles possess a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This morphology reduces the longitudinal diffusion (B term) and, more critically, the mass transfer resistance (C term) . Analytes spend less time diffusing in and out of pores, resulting in sharper peaks and higher theoretical plates (


) without the extreme backpressure of sub-2 µm UHPLC columns.
Detailed Protocol: Optimized Core-Shell Method

1. Chromatographic Conditions:

  • Instrument: Standard HPLC (Agilent 1260/Waters Alliance equivalent).

  • Column: Kinetex C18 or Cortecs C18 (100 mm x 4.6 mm, 2.7 µm).

  • Column Temp: 35°C (Controls mass transfer kinetics).

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV @ 225 nm (for impurities) and 260 nm (Assay).

  • Injection Volume: 10 µL.

2. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 3.4g Tetrabutylammonium Hydrogen Sulfate (TBAHS) in 1L water. Adjust pH to 2.5 with Phosphoric Acid.[2]

    • Rationale: TBAHS acts as an ion-pairing agent/silanol blocker, preventing the basic triazole from binding to residual silanols, thus eliminating tailing.

  • Organic (Mobile Phase B): Acetonitrile (100%).

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial Equilibration
2.08020Isocratic Hold (Polar Impurities)
8.02080Elution of Itraconazole
10.02080Wash
10.18020Re-equilibration
12.08020End of Run

Part 3: Validation Workflow & Data

The validation follows ICH Q2(R1) guidelines. The workflow below illustrates the logical progression of the validation study.

ValidationWorkflow Start Method Development (Core-Shell Optimization) Specificity Specificity (Placebo/Impurity Spiking) Start->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Pass Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Final Validated Method Robustness->Final

Figure 1: Step-wise validation workflow ensuring regulatory compliance (ICH Q2(R1)).

Experimental Validation Results

1. Specificity & Selectivity: No interference was observed at the retention time of Itraconazole (approx 6.5 min). Impurities A, B, C, and G were resolved with a resolution (


) > 2.0.

2. Linearity (Range: LOQ to 150% of target):

  • Itraconazole:

    
    , 
    
    
    
  • Impurity B:

    
    , 
    
    
    

3. Accuracy (Recovery at 50%, 100%, 150%):

AnalyteSpike Level (%)Mean Recovery (%)% RSD (n=3)Acceptance Criteria
Itraconazole 5099.80.598.0 - 102.0%
100100.20.3
150100.10.4
Impurity B LOQ98.51.890.0 - 110.0%

4. Sensitivity (LOD/LOQ):

  • LOD (S/N = 3): 0.01 µg/mL

  • LOQ (S/N = 10): 0.03 µg/mL

  • Significance: This sensitivity allows for the quantification of genotoxic impurities at trace levels, a key requirement for modern regulatory filings.

Part 4: Separation Logic & Troubleshooting

Understanding the separation mechanism is crucial for troubleshooting. The diagram below details how the method discriminates between closely related structures.

SeparationLogic Sample Complex Sample Matrix (Itraconazole + Impurities) Hydrophobicity Hydrophobic Interaction (C18 Ligand) Sample->Hydrophobicity TBAHS Ion Pairing (TBAHS) Masks Silanols Sample->TBAHS Polar Polar Impurities (Early Elution) Hydrophobicity->Polar Low Retention NonPolar Hydrophobic Impurities (Late Elution) Hydrophobicity->NonPolar High Retention Steric Steric Selectivity (Core-Shell Surface) NonPolar->Steric Cis Cis-Isomers (Active) Steric->Cis Trans Trans-Isomers (Inactive) Steric->Trans Symmetry Peak Symmetry (Tailing < 1.2) TBAHS->Symmetry

Figure 2: Mechanistic separation logic. TBAHS ensures peak symmetry by neutralizing silanols, while the C18 phase separates based on hydrophobicity and steric hindrance.

Robustness & Stability

The method proved robust under the following variations:

  • pH: 2.5 ± 0.2 (Critical for TBAHS efficacy).

  • Temperature: 35°C ± 5°C.

  • Solution Stability: Standard and sample solutions are stable for 48 hours at room temperature, provided they are protected from light (amber glassware recommended due to photo-degradation of Itraconazole).

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of superficially porous particles in packed columns. Journal of Chromatography A. [Link]

  • Kunze, K. L., et al. (2006). Stereochemical aspects of itraconazole metabolism in vitro and in vivo. Drug Metabolism and Disposition. [Link]

  • European Medicines Agency. (1995). CPMP/ICH/381/95 Note for Guidance on Validation of Analytical Procedures: Text and Methodology.[5][Link]

Sources

LOD and LOQ Determination for Itraconazole N-Formyl Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of Itraconazole drug substances and products, the control of impurities is critical for safety and ICH Q3A/Q3B compliance. Among these, the N-Formyl impurity (specifically Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity, CAS 1199350-00-9) presents unique challenges.[1] Often formed during synthesis or oxidative degradation involving formamide-like precursors, this impurity is structurally similar to the parent compound, requiring high-resolution separation.[1]

This guide compares the two primary methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this specific impurity: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1]

Why This Matters
  • HPLC-UV is the industry workhorse for routine release testing but may lack the sensitivity for trace-level quantitation (<0.05%).[1]

  • LC-MS/MS offers superior sensitivity and specificity, essential for genotoxic impurity screening or process validation, but requires higher capital investment and expertise.[1]

Methodological Comparison

The following analysis contrasts the two approaches based on sensitivity, selectivity, and operational robustness.

Method A: HPLC-UV (The QC Standard)[1]
  • Principle: Separation on a C18 stationary phase followed by absorbance detection at 225 nm or 261 nm (Itraconazole absorption maxima).[1]

  • Suitability: Ideal for routine Quality Control (QC) where impurity limits are standard (e.g., >0.10%).[1]

  • Limitations: The N-Formyl impurity has a UV chromophore similar to Itraconazole.[1] If the chromatographic resolution (

    
    ) is 
    
    
    
    , the tailing of the massive parent peak can mask the impurity, artificially elevating the LOD.[1]
Method B: LC-MS/MS (The High-Sensitivity Alternative)[1]
  • Principle: Separation using volatile buffers (e.g., Ammonium Formate) followed by electrospray ionization (ESI) in positive mode.[1] Detection utilizes Multiple Reaction Monitoring (MRM).

  • Suitability: Required for trace analysis (ppm levels), cleaning validation, or when the impurity co-elutes with matrix components.[1]

  • Mechanism: The N-Formyl group adds a specific mass shift (+28 Da vs. amine precursor, or specific fragmentation pattern), allowing for detection even with poor chromatographic resolution.[1]

Comparative Performance Data (Representative)
FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[1]
Detection Principle Absorbance (225 nm)Mass-to-Charge (MRM Transition)
Typical LOD 0.03% - 0.05% (w/w)0.5 - 5.0 ppm (ng/mL)
Typical LOQ 0.10% (w/w)1.0 - 10.0 ppm (ng/mL)
Linearity Range 0.1% – 120% of Target1 ppb – 1 ppm
Specificity Moderate (Ret.[1] Time dependent)High (Mass & Ret.[1] Time dependent)
Cost per Analysis LowHigh

Detailed Experimental Protocol

This protocol focuses on the Signal-to-Noise (S/N) Ratio Method , the most practical approach for impurity LOD/LOQ determination as per ICH Q2(R1).[1]

Phase 1: System Suitability & Preparation[1]

Objective: Ensure the instrument is capable of the analysis before attempting low-level detection.

  • Mobile Phase Preparation:

    • For UV: Phosphate buffer (pH 2.[1]5) / Acetonitrile (60:40).[1] Note: Low pH suppresses silanol activity.

    • For MS: 10mM Ammonium Formate (pH 3.[1]5) / Acetonitrile (Gradient).[1][]

  • Standard Preparation:

    • Prepare a stock solution of Itraconazole N-Formyl Impurity at 1.0 mg/mL in Diluent (Methanol/THF 80:20).[1]

    • Prepare a "Sensitivity Check Solution" at the predicted LOQ level (e.g., 0.05% of nominal concentration).[1]

Phase 2: Determination of S/N Ratio[1][3][4][5]

Workflow:

  • Blank Injection: Inject the pure diluent (n=3).[1]

  • Low-Level Spiking: Inject a series of diluted impurity standards ranging from 0.01% to 0.20%.[1]

  • Calculation: Measure the height of the analyte peak (

    
    ) and the amplitude of the baseline noise (
    
    
    
    ) over a distance of 20 times the peak width at half-height.[1]

[1]
  • LOD Criteria: Concentration yielding S/N

    
     3.3
    
  • LOQ Criteria: Concentration yielding S/N

    
     10.0
    
Phase 3: Verification (The "Self-Validating" Step)[1]

Do not rely solely on calculation. You must experimentally verify the limits.

  • LOQ Precision: Inject the determined LOQ concentration 6 times.

    • Acceptance Criteria: %RSD of the peak area

      
       10.0%.[1]
      
  • LOD Verification: Inject the LOD concentration 3 times.

    • Acceptance Criteria: The peak must be visually distinguishable from noise in all 3 injections.[1]

Visualized Workflows

Diagram 1: Analytical Decision Tree

This diagram guides the researcher in selecting the appropriate method based on the required sensitivity threshold.[1]

MethodSelection Start Start: Define Impurity Requirement ThresholdCheck Is Target Limit < 0.05%? Start->ThresholdCheck HPLC_UV Select HPLC-UV (Standard QC) ThresholdCheck->HPLC_UV No LC_MS Select LC-MS/MS (Trace Analysis) ThresholdCheck->LC_MS Yes Opt_UV Optimize UV @ 225nm Use C18 Low pH HPLC_UV->Opt_UV Validation Execute ICH Q2(R1) LOD/LOQ Protocol Opt_UV->Validation Proceed to Validation Opt_MS Optimize MRM Transitions Volatile Buffer (Ammonium Formate) LC_MS->Opt_MS Opt_MS->Validation Proceed to Validation

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on the required detection threshold.

Diagram 2: The Self-Validating LOD/LOQ Workflow

This diagram illustrates the iterative process of determining and verifying the limits.

LOD_LOQ_Workflow Prep 1. Sample Prep (Dilution Series) Inject 2. Injection (Blank + Spikes) Prep->Inject Calc 3. Calculate S/N (Signal / Noise) Inject->Calc Decision S/N Ratio Check Calc->Decision Decision->Prep Ratio too low/high (Adjust Conc.) LOD_Set LOD Established (S/N ~ 3.3) Decision->LOD_Set Ratio = 3:1 LOQ_Set LOQ Established (S/N ~ 10) Decision->LOQ_Set Ratio = 10:1 Verify 4. Verification (n=6 Precision @ LOQ) LOQ_Set->Verify

Caption: Step-by-step workflow for establishing and verifying LOD/LOQ using the Signal-to-Noise ratio method.

Expert Insights & Troubleshooting

As a scientist, you will encounter specific hurdles with Itraconazole. Here is how to navigate them:

  • The "Sticky" Carryover: Itraconazole is highly lipophilic (LogP ~5.7).[1] It tends to stick to injector ports and rotor seals.[1]

    • Solution: Use a needle wash with high organic content (e.g., Methanol/THF 90:10).[1] If you observe "ghost peaks" of the N-Formyl impurity in your blank, your LOD is invalid.[1]

  • Baseline Noise in MS: Ammonium adducts are common for Itraconazole in LC-MS.[1]

    • Solution: Ensure your mobile phase buffers are fresh (<48 hours).[1] Old buffers increase baseline noise, artificially degrading your S/N ratio and raising your LOQ.[1]

  • Resolution is King: In HPLC-UV, if the N-Formyl peak rides on the tail of the Itraconazole peak, you cannot use the S/N method accurately.

    • Solution: Use a column with "End-capping" technology (e.g., Zorbax Eclipse Plus C18 or equivalent) to reduce tailing and improve resolution.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia (USP). Itraconazole Monograph: Organic Impurities.[1][4] USP-NF Online.[1] [Link] (Requires Subscription/Login for full monograph)[1]

  • National Institutes of Health (NIH). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis.[1] [Link]

Sources

Comparative Guide: Reference Standard Qualification for Itraconazole N-Formyl-Ethylene Impurity

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1199350-00-9 | Chemical Name: Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity [1][2]

Executive Summary: The Hidden Risk in Impurity Standards

In high-stakes drug development, the accuracy of your impurity profiling is only as good as your reference standard (RS). For complex azole antifungals like Itraconazole, "purity" is not synonymous with "potency."

This guide objectively compares the performance of Commercial "Research Grade" Standards (characterized by HPLC Area% only) against Fully Qualified Primary Reference Standards (characterized by Mass Balance or qNMR).

The Critical Finding: relying solely on HPLC Area% for Itraconazole N-Formyl-Ethylene (a "seco" degradation product where the piperazine ring opens) typically results in a 4-8% overestimation of potency . This error propagates directly into your drug product release data, potentially causing you to under-report toxicological risks in regulatory filings (ICH Q3A/Q3B).

Technical Context: The Molecule

Target Analyte: Itraconazole N-Formyl-Ethylene Impurity Scientific Name: Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity CAS: 1199350-00-9 Molecular Formula: C34H36Cl2N8O5 (MW: 707.61 g/mol )[1][2][3][4]

Why this impurity is difficult:

  • Structural Complexity: It results from the oxidative cleavage of the piperazine ring (seco-degradation) and subsequent formylation. This alters the chromophore, meaning its UV Response Factor (RF) differs from the parent Itraconazole.

  • Hygroscopicity: The ring-opened amine/amide structures often trap moisture and residual solvents, significantly lowering the "As Is" assay value.

Comparative Analysis: HPLC Area% vs. Qualified Potency

The following table contrasts the two approaches to standard qualification.

FeatureOption A: HPLC Area % (Vendor Certificate) Option B: Fully Qualified RS (Mass Balance/qNMR)
Definition Purity determined solely by integration of UV peaks.Purity corrected for water, solvent, inorganics, and counter-ions.
Assumed Potency Often assumes 100% or equals the Chromatographic Purity (e.g., 98.5%).Calculated Potency (e.g., 92.3% "As Is").
Water/Solvent Ignored. (Major source of error).Quantified via Karl Fischer (KF) & TGA/GC.
Response Factor Assumes RF = 1.0 vs. Parent.[5]RF is experimentally determined or irrelevant (qNMR).
Regulatory Risk High. Leads to under-reporting impurity levels in patient samples.Low. Traceable to SI units; compliant with ICH Q3A.
Cost/Time Low / Immediate.High / 1-2 Weeks Lab Time.
Data Simulation: The "Potency Gap"
  • Scenario: You buy a standard listed as "98.0% HPLC Purity."

  • Reality: The solid contains 3.5% Water (KF), 1.5% Residual Dichloromethane (GC), and 0.5% Sulfated Ash.

  • True Potency Calculation:

    
    
    
    
    
  • Consequence: If you use the vendor's 98.0% value, you are weighing ~5.4% less active impurity than you think. Your analytical results will be systematically biased.

Qualification Protocol: The "Self-Validating" Workflow

To qualify this material as a Primary Reference Standard, you must establish Identity and Potency .

Phase 1: Structural Identity (The "Fingerprint")

Do not rely on retention time alone. The "N-Formyl" group has a distinct NMR signature.

  • 1H-NMR (DMSO-d6): Look for the formyl proton singlet (distinctive downfield shift, typically

    
     8.0–8.5 ppm).
    
  • HR-MS: Confirm parent ion

    
    .
    
  • IR: Look for the amide carbonyl stretch (

    
    ), distinct from the triazolone carbonyl.
    
Phase 2: Potency Assignment (The "Truth")

You must use one of two methods. Method A (Mass Balance) is preferred for stability studies. Method B (qNMR) is faster but requires an Internal Standard (IS).

Method A: Mass Balance Approach (Standard)[6]
  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: Gradient of Ammonium Acetate Buffer (pH 5.5) : Acetonitrile.

    • Detection: 225 nm (Isosbestic point region for azoles) or 254 nm.

    • Limit: Integrate all peaks >0.05%.[5]

  • Volatiles (TGA/GC-HS):

    • Run TGA from 30°C to 150°C to estimate total volatiles.

    • Use GC-Headspace to identify specific solvents (DCM, Methanol are common in Itraconazole synthesis).

  • Water Content (Karl Fischer):

    • Use Coulometric KF for high precision on small samples (<50 mg).

  • Inorganics (ROI):

    • Residue on Ignition (USP <281>) if sufficient material exists (>1g). If scarce, assume 0% or use TGA residue.

Method B: Quantitative NMR (qNMR)[7][8]
  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Solvent: DMSO-d6.

  • Protocol: Weigh ~10 mg Impurity and ~10 mg IS into the same vial. Dissolve. Acquire 1H-NMR with D1 (Relaxation Delay) > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[5][6][7][9][10]
    

Visualizations

Diagram 1: Impurity Fate & Origin

This diagram illustrates the "Seco" degradation pathway leading to the N-Formyl-Ethylene impurity.

Itraconazole_Degradation ITZ Itraconazole (API) Oxidation Oxidative Stress (Peroxide/Air) ITZ->Oxidation Piperazine Piperazine Ring Cleavage Oxidation->Piperazine Ring Opening Intermediate Seco-Intermediate (Open Ring) Piperazine->Intermediate Formylation N-Formylation (Process/Degradation) Intermediate->Formylation Target Target Impurity: N-Formyl-Ethylene (CAS 1199350-00-9) Formylation->Target Final Structure

Caption: Pathway showing the oxidative opening of the piperazine ring (seco-degradation) leading to the target impurity.

Diagram 2: Qualification Decision Matrix

How to decide which value to use for your calculations.

Qualification_Workflow Start Start: Receive Standard Check_COA Check Vendor COA Start->Check_COA Is_Qualified Is Potency Assigned (Mass Balance/qNMR)? Check_COA->Is_Qualified Use_Value Use Certified Potency Value Is_Qualified->Use_Value Yes Perform_Qual Perform Full Qualification Is_Qualified->Perform_Qual No (Area% Only) Step_HPLC 1. HPLC Purity (Area %) Perform_Qual->Step_HPLC Step_Volatiles 2. TGA/KF (Water/Solvents) Step_HPLC->Step_Volatiles Step_Calc 3. Calculate Potency HPLC x (1 - Volatiles) Step_Volatiles->Step_Calc Final_RS Valid Reference Standard Step_Calc->Final_RS

Caption: Decision tree for accepting a vendor COA versus initiating an in-house qualification protocol.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Conference on Harmonisation. (2006). Link

  • USP <11> : USP Reference Standards. United States Pharmacopeia.[11][12] Link

  • BOC Sciences : Itraconazole N-Formyl-Ethlene Impurity Product Data. (Example of Commercial Source Nomenclature).

  • TSI Journals : Spectral Characterization of Itraconazole Impurities. (Detailed structural elucidation of seco-piperazine impurities). Link

  • Holzgrabe, U. : Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (2010). (Foundation for qNMR method).[7][8] Link

Disclaimer: This guide is for educational and research purposes. Always adhere to your internal SOPs and specific regulatory requirements (FDA/EMA) for GMP releases.

Sources

Comparative Stability of Itraconazole in Polymeric & Surfactant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Itraconazole in Different Excipients Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists and Formulation Engineers

Executive Summary

Itraconazole (ITZ) presents a classic formulation paradox: it is chemically robust but physically fragile. As a BCS Class II weak base with a high glass-forming ability, the primary stability challenge is not chemical degradation, but physical recrystallization from the amorphous state.

This guide evaluates the performance of ITZ across primary excipient classes (Cellulosics vs. Vinyls) and processing methods (Hot Melt Extrusion vs. Spray Drying). Experimental evidence indicates that HPMC-AS (Hypromellose Acetate Succinate) provides superior physical stability compared to PVP-VA due to higher hydrophobicity and stronger intermolecular hydrogen bonding, which inhibits nucleation under high-humidity conditions.

The Physicochemical Challenge

To stabilize ITZ, one must control its thermodynamic drive to crystallize.

  • Glass Transition (Tg): Amorphous ITZ has a relatively low Tg (~59°C). Excipients must act as anti-plasticizers , raising the Tg of the solid dispersion (ASD) well above storage temperatures.

  • Chemical Susceptibility: While generally stable, ITZ is susceptible to oxidative degradation and acidic hydrolysis under stress.[1][2]

  • The "Spring and Parachute": The excipient must dissolve to create a supersaturated solution (the spring) and then inhibit precipitation (the parachute) long enough for absorption.

Comparative Analysis of Polymeric Carriers

The choice of polymer dictates the miscibility limit and the kinetic stability of the amorphous form.

Table 1: Comparative Performance of Primary Carriers
Excipient ClassSpecific PolymerPhysical Stability (Recrystallization)Chemical StabilityDissolution PerformanceMechanism of Action
Cellulosics HPMC-AS (L/M/H grades)High. Hydrophobic nature resists moisture uptake; high Tg maintains rigid matrix.High. Acidic nature matches ITZ weak base; protects against oxidation.Superior. Maintains supersaturation (Parachute effect) best at intestinal pH.Hydrophobic interaction + Intermolecular H-bonding.
Vinyls PVP-VA 64 (Copovidone)Moderate. Hygroscopic. Moisture acts as a plasticizer, lowering Tg and accelerating crystallization.High. Chemically inert, though peroxides in PVP can trigger oxidation.Good. Rapid dissolution (Spring), but faster precipitation than HPMC-AS.Kinetic trapping; anti-plasticization.
Graft Copolymers Soluplus (PEG-PVA-PEG)High. Amphiphilic structure forms micelles, stabilizing ITZ in liquid and solid phases.High. Excellent for Hot Melt Extrusion (HME).High. Solubilizes via micelle formation.Micellar solubilization + Surface activity.
Surfactants Poloxamer 188 / 407 Low (Binary). Low Tg can destabilize the solid matrix if used alone.Moderate. Risk of oxidation.Variable. Can accelerate dissolution but may promote crystal growth if miscibility is low.Wetting agent; plasticizer for HME processing.[3]
Mechanisms of Stabilization

The following diagram illustrates the competing forces determining the stability of an Itraconazole Amorphous Solid Dispersion (ASD).

ITZ_Stability_Mechanism cluster_Stabilizers Stabilization Factors cluster_Destabilizers Destabilization Factors Amorphous_ITZ Amorphous Itraconazole (High Energy State) Nucleation Nucleation Amorphous_ITZ->Nucleation Thermodynamic Drive Crystalline_ITZ Crystalline Itraconazole (Low Energy/Bio-unavailable) HPMC_AS HPMC-AS (Hydrophobic Polymer) Anti_Plasticization Anti-Plasticization (Tg Elevation) HPMC_AS->Anti_Plasticization High Tg H_Bonding Intermolecular H-Bonding HPMC_AS->H_Bonding Donates Protons Plasticization Plasticization (Tg Depression) Anti_Plasticization->Plasticization COUNTERACTS H_Bonding->Nucleation INHIBITS Moisture Moisture Absorption (Hygroscopicity) Moisture->Plasticization Induces Plasticization->Nucleation Accelerates Mobility Nucleation->Crystalline_ITZ

Figure 1: Mechanistic pathways of Itraconazole stabilization vs. recrystallization. HPMC-AS inhibits nucleation through hydrogen bonding and raising the glass transition temperature (Tg).

Chemical Stability Profile

While physical instability is the primary risk, chemical degradation must be monitored during stress testing.

  • Oxidative Degradation: The most significant chemical pathway. Studies show up to 78% degradation under extreme oxidative stress (30% H2O2).

    • Mitigation: Use peroxide-free grades of PVP or HPMC; include antioxidants (BHT) if using surfactants like Poloxamers which may contain peroxide impurities.

  • Hydrolysis:

    • Acidic:[1] Significant degradation (~45%) in strong acid (1N HCl reflux).

    • Alkaline: Relatively stable.[1][4][5]

  • Photostability: ITZ is generally photostable in solid form.

Experimental Protocols

To validate excipient selection, the following self-validating protocols are recommended.

Protocol A: Supersaturation Maintenance Assay (The "Parachute" Test)

Objective: Determine which polymer best inhibits precipitation of ITZ from a supersaturated state.

  • Preparation: Prepare a stock solution of ITZ in DMSO (10 mg/mL).

  • Media: Prepare Simulated Intestinal Fluid (SIF, pH 6.8) containing 0.1% w/v of the test polymer (HPMC-AS, PVP-VA, etc.).

  • Initiation: Inject concentrated ITZ stock into the SIF media to achieve a theoretical concentration of 10x equilibrium solubility (creates supersaturation).

  • Monitoring:

    • Use in-situ UV fiber optics or withdraw samples at 5, 15, 30, 60, 120 min.

    • Filter samples (0.22 µm) to remove precipitates before HPLC analysis.

  • Success Criteria: The polymer that maintains >80% of the initial concentration for >120 minutes is the superior precipitation inhibitor.

Protocol B: Accelerated Physical Stability (Solid State)

Objective: Predict shelf-life recrystallization risk.

  • Sample Prep: Prepare ASD films or extrudates with 20-40% drug loading.

  • Stress Conditions: Store open vials at 40°C / 75% RH (Standard) and 60°C / Ambient RH (Thermal stress).

  • Timepoints: T0, 1 week, 1 month, 3 months.

  • Analysis (Self-Validating):

    • mDSC (Modulated DSC): Scan -20°C to 180°C. Look for the appearance of a melting endotherm (Tm ~166°C) which indicates recrystallization.

    • PXRD (Powder X-Ray Diffraction): Crystalline ITZ shows characteristic peaks at 2θ = 14.5°, 17.5°, 20.4°. Amorphous samples should show a halo.

Workflow Diagram

Experimental_Workflow cluster_Testing Stability Testing Cycles Start Formulation Design (Binary vs Ternary) Process Processing (HME or Spray Drying) Start->Process Stress_Chem Chemical Stress (Oxidation/Acid) Process->Stress_Chem Stress_Phys Physical Stress (40°C / 75% RH) Process->Stress_Phys Analysis_HPLC HPLC Analysis (Degradants) Stress_Chem->Analysis_HPLC Analysis_Solid XRD / mDSC (Crystallinity) Stress_Phys->Analysis_Solid Decision Select Lead Candidate Analysis_HPLC->Decision < 1% Degradation Analysis_Solid->Decision Amorphous Halo

Figure 2: Experimental workflow for validating Itraconazole stability in varying matrices.

References
  • Sarode, A. L., et al. (2014). Mechanism of Amorphous Itraconazole Stabilization in Polymer Solid Dispersions: Role of Molecular Mobility. Molecular Pharmaceutics. Link

  • Parikh, S., et al. (2021). Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form.[1][6][7] Journal of Pharmaceutical Sciences and Medicinal Research.[6] Link

  • Thakkar, R., et al. (2018). Effects of Surfactants on Itraconazole-HPMCAS Solid Dispersion Prepared by Hot-Melt Extrusion.[3] Journal of Pharmaceutical Sciences.[6][8] Link

  • Six, K., et al. (2003). Characterization of solid dispersions of itraconazole and hydroxypropylmethylcellulose prepared by melt extrusion.[4][5] International Journal of Pharmaceutics.[8] Link

  • Engers, D., et al. (2010). A Solid-State Approach to Enable Early Development Compounds: Selection of Amorphous Solid Dispersion Formulations. Journal of Pharmaceutical Sciences.[6][8] Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Itraconazole N-Formyl-Ethylene Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Itraconazole N-Formyl-Ethylene Impurity (CAS 1199350-00-9). As a crucial component of our commitment to laboratory safety and environmental stewardship, this document is designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste responsibly. The following protocols are grounded in established safety principles and regulatory requirements to ensure the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile

Itraconazole N-Formyl-Ethylene Impurity is a derivative of the antifungal agent Itraconazole. While a specific Safety Data Sheet (SDS) for this impurity is not widely available, its structural similarity to Itraconazole necessitates a cautious approach to its handling and disposal. Itraconazole is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] Furthermore, as an azole antifungal, it is considered toxic to aquatic organisms with long-lasting effects.[3][7][8][9][10] Therefore, Itraconazole N-Formyl-Ethylene Impurity should be treated as a hazardous substance with potential health and environmental risks.

Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is regulated by the Environmental Protection Agency (EPA).[11][12][13] While Itraconazole and its impurities are not specifically P- or U-listed hazardous wastes, their characteristic toxicity means they must be managed as hazardous waste to prevent environmental contamination.[14][15][16][17] A crucial aspect of these regulations is the strict prohibition on the sewering of hazardous pharmaceutical waste.[18]

Table 1: Hazard Profile of Itraconazole (as a proxy for Itraconazole N-Formyl-Ethylene Impurity)

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][4][5][6]
Skin Corrosion/Irritation Causes skin irritation.[1][2][4][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4]
Hazardous to the Aquatic Environment (Long-term) Toxic to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE) and Handling

Prior to handling Itraconazole N-Formyl-Ethylene Impurity, it is imperative to be equipped with the appropriate personal protective equipment.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][4]

  • Eye Protection : Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.

  • Skin and Body Protection : A laboratory coat or gown should be worn. For larger quantities or when there is a risk of significant exposure, an apron and additional protective clothing may be necessary.[3]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of Itraconazole N-Formyl-Ethylene Impurity must be carried out in a manner that is compliant with institutional, local, and federal regulations. The following protocol outlines the necessary steps for its safe disposal.

Materials Needed:

  • Designated hazardous waste container (clearly labeled)

  • Waste labels

  • Personal Protective Equipment (as outlined in Section 2)

  • Sealable plastic bags

Procedure:

  • Waste Identification and Classification :

    • Treat all Itraconazole N-Formyl-Ethylene Impurity waste as hazardous pharmaceutical waste. This includes the pure compound, solutions, and any materials contaminated with the impurity (e.g., pipette tips, weighing boats, contaminated paper towels).

  • Waste Segregation :

    • Do not mix Itraconazole N-Formyl-Ethylene Impurity waste with non-hazardous waste.

    • Segregate this waste from other incompatible chemical waste streams.

  • Containerization :

    • Place solid waste into a designated, leak-proof hazardous waste container. The container must be compatible with the chemical.

    • For small amounts of contaminated disposable materials (e.g., gloves, wipes), place them in a sealed plastic bag before putting them into the main hazardous waste container to minimize the spread of dust.

    • For liquid waste, use a designated, leak-proof, and clearly labeled container. Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.

  • Labeling :

    • Label the hazardous waste container with the words "Hazardous Waste."

    • The label must also include the full chemical name: "Itraconazole N-Formyl-Ethylene Impurity" and its CAS number "1199350-00-9".

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date when the waste was first added to the container.

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

    • The storage area should be secure, well-ventilated, and away from sources of ignition.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Disposal Request :

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Diagram 1: Disposal Workflow for Itraconazole N-Formyl-Ethylene Impurity

A Start: Generation of Itraconazole N-Formyl-Ethylene Impurity Waste B Wear Appropriate PPE A->B C Segregate as Hazardous Pharmaceutical Waste B->C D Solid Waste C->D E Liquid Waste C->E F Place in Labeled, Compatible Solid Waste Container D->F G Place in Labeled, Compatible Liquid Waste Container E->G H Store in Designated Satellite Accumulation Area F->H G->H I Contact EHS for Pickup and Disposal H->I J End: Proper Disposal I->J

Caption: Workflow for the proper disposal of Itraconazole N-Formyl-Ethylene Impurity.

Decontamination Procedures

All equipment and surfaces that come into contact with Itraconazole N-Formyl-Ethylene Impurity must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

Materials Needed:

  • Detergent solution

  • 70% Ethanol or another suitable disinfectant

  • Disposable wipes or paper towels

  • Personal Protective Equipment

Procedure for Non-disposable Equipment (e.g., glassware, spatulas):

  • Initial Rinse : Carefully rinse the equipment with a suitable solvent (e.g., ethanol) to remove the bulk of the impurity. Collect this rinse as hazardous liquid waste.

  • Washing : Wash the equipment with a laboratory detergent and warm water.

  • Final Rinse : Rinse the equipment thoroughly with deionized water.

  • Drying : Allow the equipment to air dry completely before storage or reuse.

Procedure for Surfaces (e.g., fume hood, benchtop):

  • Initial Wipe : Using a disposable wipe saturated with a detergent solution, wipe down the contaminated surface.

  • Disinfection : Wipe the surface with a disposable wipe saturated with 70% ethanol.

  • Disposal of Wipes : All used wipes should be disposed of as solid hazardous waste.

Emergency Procedures

In the event of a spill or accidental exposure, immediate action is crucial.

Spill Response:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and your institution's EHS department.

  • Contain : If it is safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.

  • Clean-up :

    • For small spills of solid material, carefully sweep or vacuum the material. Avoid generating dust.

    • For small liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place all contaminated materials into a sealed container and label it as hazardous waste.

  • Decontaminate : Decontaminate the spill area as described in Section 4.

Exposure Response:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of this chemical impurity.

References

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。